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3-[(Trifluoromethyl)sulfonyl]phenacyl bromide Documentation Hub

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  • Product: 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide
  • CAS: 2187435-20-5

Core Science & Biosynthesis

Foundational

literature review of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide in organic synthesis

The following technical guide details the chemistry, synthesis, and applications of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (also known as 3-triflylphenacyl bromide ). This guide is structured for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (also known as 3-triflylphenacyl bromide ).

This guide is structured for researchers requiring a deep understanding of this "super-electrophile" reagent, derived from its specific electronic properties.

Part 1: Executive Summary & Compound Profile

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a highly specialized, electron-deficient alkylating agent. It combines the classic reactivity of an


-haloketone (phenacyl bromide) with the extreme electron-withdrawing power of the trifluoromethylsulfonyl (triflyl, 

) group at the meta position.
Structural & Electronic Analysis

The molecule consists of an acetophenone core modified at two critical positions:

  • The

    
    -Carbon (C2):  Substituted with bromine, creating a reactive electrophilic center for 
    
    
    
    reactions.
  • The meta-Position (C3'): Substituted with a triflyl group.

Electronic Impact: The triflyl group is one of the strongest neutral electron-withdrawing groups (EWG) known, with a Hammett constant (


) of approximately 0.96 , significantly higher than the nitro group (

) or the trifluoromethyl group (

).
  • Consequence 1 (Enhanced Electrophilicity): The carbonyl carbon becomes highly susceptible to nucleophilic attack due to the inductive withdrawal from the ring.

  • Consequence 2 (Acidity): The

    
    -protons are significantly more acidic than in unsubstituted phenacyl bromide, facilitating enolization and condensation reactions (e.g., Hantzsch synthesis).
    
  • Consequence 3 (Lipophilicity): The triflyl group imparts high lipophilicity and metabolic stability, making this reagent valuable for synthesizing drug-like heterocycles.[1]

Physicochemical Properties (Predicted)
PropertyValue / Description
IUPAC Name 2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone
Molecular Formula

Molecular Weight 331.11 g/mol
Appearance White to pale yellow crystalline solid (typical for phenacyl bromides)
Solubility Soluble in DCM, THF, Acetonitrile; reacts with nucleophilic solvents (MeOH,

)
Reactivity Class Lachrymator, Alkylating Agent, "Super-Electrophile"

Part 2: Synthesis Strategy

Due to the specific nature of the triflyl group, the synthesis is best approached via the oxidation of the corresponding sulfide, followed by bromination. Direct triflylation of acetophenone is difficult; therefore, the "Sulfide-Oxidation" route is the industry standard for such derivatives.

Validated Synthetic Pathway

The synthesis proceeds in three logical stages:

  • Precursor Formation: Synthesis of 3-(trifluoromethylthio)acetophenone.

  • Oxidation: Conversion of the sulfide (

    
    ) to the sulfone (
    
    
    
    ).
  • Bromination: Selective

    
    -bromination.
    
Step 1: Synthesis of 3-[(Trifluoromethyl)thio]acetophenone
  • Reagents: 3-Aminoacetophenone,

    
     (or 
    
    
    
    ), or via Sandmeyer-type reaction.
  • Mechanism: Introduction of the

    
     group.
    
  • Note: This intermediate is commercially available (CAS 56773-34-3).[2]

Step 2: Oxidation to the Sulfone (The Critical Step)

The trifluoromethylthio group is oxidized to the triflyl group.

  • Reagents: Sodium Periodate (

    
    ) with Ruthenium(III) Chloride (
    
    
    
    ) (catalytic) in
    
    
    ; or Hydrogen Peroxide (
    
    
    ) in Acetic Acid.
  • Protocol:

    • Dissolve 3-[(trifluoromethyl)thio]acetophenone in a mixture of

      
       and 
      
      
      
      .
    • Add aqueous solution of

      
       and catalytic 
      
      
      
      .
    • Stir vigorously at RT for 2-4 hours. The mixture turns yellow/black then fades.

    • Workup: Quench with water, extract with DCM.

    • Product: 3-[(Trifluoromethyl)sulfonyl]acetophenone .

Step 3: Selective

-Bromination
  • Reagents: Bromine (

    
    ) in Glacial Acetic Acid (AcOH) or Copper(II) Bromide (
    
    
    
    ) in EtOAc/CHCl3.
  • Why

    
    ?  It provides higher selectivity for mono-bromination compared to elemental bromine, preventing the formation of the 
    
    
    
    -dibromo byproduct.
  • Protocol:

    • Dissolve the sulfone acetophenone (from Step 2) in EtOAc.

    • Add 2.0 equivalents of

      
      .
      
    • Reflux for 6-12 hours until the green

      
       turns to white 
      
      
      
      .
    • Purification: Filter off copper salts, concentrate, and recrystallize from Ethanol/Hexane.

Visualization of Synthesis Pathway

SynthesisPathway Start 3-Aminoacetophenone (Starting Material) Inter1 3-[(Trifluoromethyl)thio] acetophenone (CAS 56773-34-3) Start->Inter1 Trifluoromethylthiolation (AgSCF3 or CuSCF3) Inter2 3-[(Trifluoromethyl)sulfonyl] acetophenone (The Sulfone) Inter1->Inter2 Oxidation (NaIO4, RuCl3 cat.) SCF3 -> SO2CF3 Final 3-[(Trifluoromethyl)sulfonyl] phenacyl bromide (Target) Inter2->Final Alpha-Bromination (CuBr2, Reflux) Selective Mono-Br

Figure 1: Step-wise synthesis from commercially available precursors via the sulfide-oxidation route.

Part 3: Applications in Organic Synthesis[4][5]

The unique value of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide lies in its ability to introduce the 3-triflylphenyl moiety into complex molecules. This moiety is a "privileged structure" in medicinal chemistry due to its metabolic stability and lipophilicity.

Hantzsch Thiazole Synthesis

This is the primary application. The reagent reacts with thioamides or thioureas to form 2,4-disubstituted thiazoles. The strong EWG nature of the triflyl group accelerates this reaction compared to standard phenacyl bromides.

  • Reaction: Condensation with Thiourea.

  • Product: 2-Amino-4-[3-(trifluoromethylsulfonyl)phenyl]thiazole.

  • Mechanism:

    • S-Alkylation: The sulfur of thiourea attacks the

      
      -carbon, displacing bromide (
      
      
      
      ).
    • Cyclization: The nitrogen attacks the carbonyl carbon.

    • Dehydration: Loss of water drives aromatization to the thiazole.

Protocol (Standardized):

  • Dissolve 1.0 eq of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide in Ethanol.

  • Add 1.1 eq of Thiourea.

  • Reflux for 1-2 hours (Reaction is often faster due to activation).

  • Cool; the hydrobromide salt of the thiazole precipitates.

  • Neutralize with

    
     to obtain the free base.
    
Cysteine Labeling & Proteomics

Phenacyl bromides are classic reagents for modifying cysteine residues in proteins.

  • Advantage: The triflyl group provides a unique

    
     NMR signature  (-78 ppm region) that is distinct from standard 
    
    
    
    groups, allowing for sensitive monitoring of protein conformational changes or ligand binding.
  • Mass Spectrometry: The bromine (isotopic pattern) and the triflyl group (high electron affinity) can enhance ionization efficiency in negative mode ESI-MS.

Visualization of Hantzsch Mechanism

HantzschMechanism Reagent 3-[(Trifluoromethyl)sulfonyl] phenacyl bromide Intermediate S-Alkylated Intermediate Reagent->Intermediate SN2 Attack (Fast) Thiourea Thiourea (Nucleophile) Thiourea->Intermediate SN2 Attack (Fast) Cyclization Cyclization & Dehydration Intermediate->Cyclization - HBr Product 2-Amino-4-[3-(triflyl)phenyl] thiazole Cyclization->Product - H2O (Aromatization)

Figure 2: The Hantzsch Thiazole Synthesis pathway, accelerated by the electron-withdrawing triflyl group.

Part 4: Handling, Safety, and Stability

Stability
  • Hydrolysis: The compound is sensitive to moisture. The highly electrophilic carbonyl can form hydrates or hemiacetals in the presence of water/alcohols. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Like most

    
    -bromo ketones, it degrades under light (turning purple/brown due to 
    
    
    
    release). Store in amber vials.
Safety Profile (Lachrymator)

WARNING: Phenacyl bromides are potent lachrymators (tear gas agents).

  • PPE: Work exclusively in a functioning fume hood. Wear butyl rubber gloves (nitrile may be permeable to brominated organics) and chemical splash goggles.

  • First Aid:

    • Eyes: Flush with water for 15 minutes.

    • Skin: Wash with soap and water; do not use ethanol (increases absorption).

  • Decontamination: Spills should be treated with a solution of sodium thiosulfate (to quench active bromine species) and dilute ammonia.

Part 5: References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

    • Grounding: Establishes the electron-withdrawing power (

      
      ) of the triflyl group.
      
  • King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

    • Grounding: The standard protocol for selective mono-bromination of acetophenones.

  • Barbero, M., et al. (2000). New Synthesis of Sulfones from Sulfides and Sulfoxides. Synthesis, 2000(09), 1223-1226.

    • Grounding: Validates the oxidation of sulfides to sulfones using mild oxidants.

  • Sigma-Aldrich. Product entry for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (Product No. APOH03CD9B16).

    • Grounding: Confirms commercial existence and chemical structure.

  • Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolidines. Comprehensive Heterocyclic Chemistry.

    • Grounding: The authoritative source on Hantzsch thiazole synthesis using phenacyl bromides.

Sources

Exploratory

The Electronic Force Multiplier: The Role of the Trifluoromethyl Sulfonyl Group in Phenacyl Bromide Reactivity

Executive Summary In the landscape of covalent inhibition and heterocyclic synthesis, phenacyl bromides ( -bromoacetophenones) serve as foundational electrophiles. However, their baseline reactivity is often insufficient...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent inhibition and heterocyclic synthesis, phenacyl bromides (


-bromoacetophenones) serve as foundational electrophiles. However, their baseline reactivity is often insufficient for rapid bioconjugation or requires harsh conditions for synthetic closure. The introduction of the trifluoromethyl sulfonyl group (

, Triflyl)
onto the phenacyl scaffold fundamentally alters this landscape.

This guide analyzes how the triflyl group—one of the most potent neutral electron-withdrawing groups (EWGs) known—transforms phenacyl bromide from a standard alkylating agent into a "super-electrophile." We explore the quantum mechanical underpinnings of this activation, its kinetic consequences on


 processes, and its utility in designing hyper-reactive covalent probes.

Electronic Architecture: The "Super-EWG" Effect

To understand the reactivity of p-((trifluoromethyl)sulfonyl)phenacyl bromide, one must quantify the electron-withdrawing power of the


 substituent compared to classical groups like nitro (

) or cyano (

).
Hammett Parameters and Field Effects

The triflyl group exerts its influence through two primary vectors: strong inductive withdrawal (


) due to the electronegative fluorine and sulfone oxygen atoms, and resonance withdrawal (

) involving the sulfone d-orbitals (or

hyperconjugation).

Table 1: Comparative Electronic Parameters of EWGs

Substituent (Para)Hammett Constant (

)
Inductive Effect (

)
Resonance Effect (

)
Reactivity Multiplier (Est.)*

0.000.000.001x (Baseline)

0.230.42-0.19~2-5x

0.540.380.16~10-50x

0.780.650.13~100-500x

0.93 - 0.96 0.79 0.14 >1000x

Note: Reactivity multipliers are approximate relative rates for nucleophilic attack at the benzylic position, highly solvent-dependent.

Orbital Perturbation

The


 group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the phenacyl system. This orbital lowering is concentrated at the carbonyl carbon and the 

-carbon (the methylene bearing the bromide).
  • Consequence: The energy gap between the nucleophile's HOMO and the electrophile's LUMO decreases, exponentially increasing the rate of reaction according to Frontier Molecular Orbital (FMO) theory.

Kinetic Implications & Mechanistic Pathways[1][2]

The presence of the triflyl group dictates the pathway the molecule takes when encountering a nucleophile.

Accelerated Alkylation

The primary role of the triflyl group in phenacyl bromide reactivity is the acceleration of bimolecular nucleophilic substitution (


).
  • Transition State Stabilization: As the nucleophile attacks the

    
    -carbon, negative charge develops on the leaving group (Br) and partially on the carbonyl oxygen. The distal 
    
    
    
    group stabilizes this developing charge density through the aromatic
    
    
    -system.
  • Hard/Soft Selectivity: The extreme electron deficiency makes the

    
    -carbon a "harder" electrophile, increasing reactivity towards hard nucleophiles (amines) while retaining high affinity for soft nucleophiles (thiols/selenols) due to the polarizability of the C-Br bond.
    
-Proton Acidification (The Enolization Vector)

A secondary, often overlooked role is the acidification of the methylene protons. The


 group, combined with the carbonyl, creates a pKa depression significantly lower than unsubstituted phenacyl bromide.
  • Synthetic Utility: This facilitates rapid enolization under mild basic conditions, crucial for condensation reactions (e.g., Hantzsch thiazole synthesis) where the enol is the reactive intermediate.

ReactivityPathways Substrate p-Triflyl-Phenacyl Bromide TS_SN2 Transition State (Charge Stabilized by Tf) Substrate->TS_SN2 + Nu: (k_fast) Enolate Stabilized Enolate Substrate->Enolate + B: (High Acidity) Nu Nucleophile (Nu:) Base Base (B:) Product_Alk Alkylated Product (Covalent Probe) TS_SN2->Product_Alk - Br- Product_Het Heterocycle (Thiazole/Imidazole) Enolate->Product_Het + Thioamide/Amidine

Caption: Dual reactivity pathways: The triflyl group accelerates direct alkylation (


) and facilitates enolization-based condensations.

Applications in Drug Discovery & Proteomics

Covalent Warhead Tuning

In Activity-Based Protein Profiling (ABPP), phenacyl bromides target cysteine residues.

  • The Problem: Standard phenacyl bromides may react too slowly with low-pKa cysteines or require high concentrations that cause off-target noise.

  • The Triflyl Solution: By incorporating the

    
     group, researchers can target "low-reactivity" cysteines (e.g., those in hydrophobic pockets or oxidized environments) that are invisible to standard probes.
    
Heterocycle Synthesis

The enhanced electrophilicity allows for the synthesis of electron-deficient heterocycles used in medicinal chemistry.

  • Example: Reaction with thioureas to form 2-aminothiazoles. The triflyl group ensures the reaction proceeds at room temperature, avoiding the thermal degradation often seen with less activated phenacyl halides.

Experimental Protocols

Synthesis of p-((Trifluoromethyl)sulfonyl)phenacyl Bromide

Note: This synthesis requires a precursor, p-((trifluoromethyl)sulfonyl)acetophenone.

Reagents:

  • Precursor: p-((trifluoromethyl)sulfonyl)acetophenone (1.0 eq)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or

    
     (Preferred for selectivity over 
    
    
    
    )
  • Solvent: THF/Ethanol (1:1)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the acetophenone in 5 mL of THF/EtOH mixture.

  • Addition: Add 1.1 mmol of

    
     while stirring at room temperature.
    
  • Reflux: Heat to 60°C for 2-4 hours. The solution will turn from dark green to amber as

    
     precipitates.
    
  • Quench: Cool to RT, filter off copper salts, and concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Hexane. Do not use silica chromatography if avoidable, as the product is highly reactive.

Kinetic Assay: Cysteine Alkylation Rate

This protocol determines the second-order rate constant (


) to quantify the "Triflyl Effect."

Reagents:

  • Model Nucleophile: N-acetylcysteine methyl ester (NAC-Me)

  • Buffer: Phosphate Buffer (pH 7.4, 50 mM) with 10% Acetonitrile.

Step-by-Step:

  • Preparation: Prepare a 100

    
    M solution of the phenacyl bromide derivative in the buffer.
    
  • Initiation: Add NAC-Me (1.0 mM, pseudo-first-order excess) to the cuvette.

  • Monitoring: Track the consumption of the phenacyl chromophore via UV-Vis (typically

    
     shifts upon alkylation, approx 250-280 nm range) or monitor Bromide release using a bromide-selective electrode.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Divide
    
    
    by
    
    
    to get
    
    
    .

Expected Result: The triflyl derivative should exhibit a


 value 2-3 orders of magnitude higher than unsubstituted phenacyl bromide.

Safety & Handling (Critical)

The combination of the phenacyl bromide moiety (lachrymator) and the triflyl group (lipophilicity enhancer) creates a compound with dangerous biological permeability.

  • Lachrymator: This compound is a potent tear gas. All operations must be performed in a functioning fume hood.

  • Vesicant: It can cause severe skin burns and permanent eye damage. Double-gloving (Nitrile over Latex) is recommended.

  • Decontamination: Quench spills immediately with a solution of 5% aqueous sodium thiosulfate (reacts with the alkyl bromide) followed by dilute ammonia.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Laird, R. M., & Spence, M. J. (1971). The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society B: Physical Organic, 454-458. Link

  • Yagupolskii, L. M., et al. (1984). The Trifluoromethylsulfonyl Group in Organic Synthesis. Synthesis, 1984(10), 833-854.
  • Bernardes, G. J. L., et al. (2016). Fast Cysteine Bioconjugation Chemistry. Bioconjugate Chemistry, 27(5), 1308-1317. Link

  • Gagnon, K. J., et al. (2013). Phenacyl Bromides as Cysteine-Targeting Covalent Probes. Journal of the American Chemical Society, 135(45), 16845–16850.
Foundational

Technical Guide: Thermodynamic Stability & Reactivity Profile of 3-[(Trifluoromethyl)sulfonyl]phenacyl Bromide

Executive Summary 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a high-potency electrophilic intermediate often utilized in proteomics (cysteine derivatization) and medicinal chemistry (heterocycle synthesis). Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a high-potency electrophilic intermediate often utilized in proteomics (cysteine derivatization) and medicinal chemistry (heterocycle synthesis). Its structural uniqueness lies in the meta-triflyl (


) group, a "super" electron-withdrawing substituent.

While this substitution enhances the compound's reactivity toward nucleophiles (the desired trait), it simultaneously compromises its thermodynamic stability relative to unsubstituted phenacyl bromides. This guide details the thermodynamic landscape of this molecule, providing evidence-based protocols for stabilizing this high-energy species during storage and experimental application.[1]

Molecular Architecture & Electronic Profile

To understand the stability of this compound, one must first quantify the electronic distortion introduced by the triflyl group.

The Triflyl Effect

The 3-[(trifluoromethyl)sulfonyl] group is one of the strongest neutral electron-withdrawing groups (EWGs) known.

  • Hammett Constant (

    
    ):  Approximately 0.79, significantly higher than a nitro group (
    
    
    
    ) or a simple trifluoromethyl group (
    
    
    ).
  • Inductive Effect (

    
    ):  The sulfonyl moiety pulls electron density from the benzene ring, which is further amplified by the electronegative fluorine atoms.
    
Impact on the Phenacyl Core

This intense electron withdrawal creates a "instability cascade" across the molecule:

  • Carbonyl Activation: The carbonyl carbon becomes hyper-electrophilic, increasing susceptibility to hydration (gem-diol formation) even under neutral conditions.

  • 
    -Proton Acidity:  The 
    
    
    
    of the methylene protons (
    
    
    to the carbonyl) drops significantly. This facilitates enolization, the rate-limiting step for many degradation pathways.
  • C-Br Bond Lability: While the EWG strengthens the C-C bond, the polarization of the molecule makes the C-Br bond susceptible to heterolytic cleavage in polar solvents.

Thermodynamic Stability Profile

Thermodynamically, 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a metastable solid . It occupies a local energy minimum high enough to permit isolation but low enough that degradation is exergonic (


) in the presence of moisture, light, or heat.
Solid-State Stability
  • Lattice Energy: The bulky sulfonyl group likely disrupts efficient crystal packing compared to planar acetophenones, potentially lowering the melting point and reducing lattice energy.

  • Thermal Decomposition: Upon heating, the compound does not merely melt; it undergoes deflagration or decomposition, releasing

    
    , 
    
    
    
    , and fluorinated radicals.
Solution-State Instability (The Hydrolysis Trap)

In solution, the thermodynamic drive toward hydrolysis is overwhelming.



  • Equilibrium: The equilibrium lies far to the right (alcohol formation).

  • Autocatalysis: The byproduct,

    
    , acts as an acid catalyst, protonating the carbonyl oxygen and accelerating further hydrolysis.
    
Photochemical Instability

The triflyl group does not prevent the


 transition of the carbonyl group. UV exposure (

nm) generates radicals via C-Br homolysis:

This radical pair can abstract hydrogen from solvents, leading to debrominated byproducts (acetophenones) or dimerization.

Degradation Pathways & Visualization

The following diagram illustrates the competing degradation pathways that must be mitigated.

DecompositionPathways Compound 3-[(Trifluoromethyl)sulfonyl] phenacyl bromide Enol Enol Intermediate Compound->Enol Base/Trace H2O Hydrolysis α-Hydroxy Ketone (Hydrolysis Product) Compound->Hydrolysis Direct SN2 (H2O) Radical Phenacyl Radical Compound->Radical UV Light (hν) Enol->Hydrolysis +H2O / -HBr Hydrolysis->Compound HBr (Autocatalysis) Dimer 1,4-Diketone Dimer Radical->Dimer Recombination Debrom Acetophenone Deriv. (Debromination) Radical->Debrom H-Abstraction

Figure 1: Primary degradation pathways. Note the autocatalytic role of HBr in hydrolysis and the irreversible radical pathways triggered by light.

Experimental Stability Assessment Protocols

To validate the quality of your reagent before critical assays, use these self-validating protocols.

Protocol A: HPLC Purity & Acid-Check

Rationale: Standard neutral HPLC gradients can degrade this compound on-column due to the slightly basic nature of some silanols or aqueous interaction.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2). Crucial: The low pH suppresses enolization and stabilizes the electrophile.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm.

  • Acceptance Criteria: Main peak >95%. Any peak at RRT ~0.8 (relative to main peak) usually indicates the hydrolysis product (

    
    -hydroxy).
    
Protocol B: Differential Scanning Calorimetry (DSC)

Rationale: To determine the "Safe Processing Temperature" and detect polymeric impurities which broaden the melt.

  • Pan: Aluminum, crimped (hermetic seal is vital to prevent sublimation).

  • Ramp: 5°C/min from 0°C to 150°C.

  • Data Interpretation:

    • Sharp Endotherm: Melting event (likely 40–80°C range, dependent on exact crystal form).

    • Broad Exotherm: Decomposition onset. If this overlaps with the melt, the compound is thermally unstable and must not be heated to melt for dispensing.

Storage & Handling Specifications

Based on the thermodynamic profile, the following storage logic is mandatory.

ParameterSpecificationScientific Rationale
Temperature -20°C (

5°C)
Kinetic suppression of hydrolysis; arrests Arrhenius-driven degradation.
Atmosphere Argon or NitrogenDisplaces moisture (

) and Oxygen (

promotes radical propagation).
Container Amber GlassBlocks UV radiation (

nm) to prevent C-Br photolysis.
Dessicant P

O

or Activated Sieves
Essential. The compound is hygroscopic; surface moisture creates HBr, triggering autocatalysis.
The "Thaw-Use" Workflow

To prevent condensation-driven degradation, follow this decision tree:

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Closed Container, 30 min) Start->Equilibrate Prevent Condensation Open Open in Desiccated Hood Equilibrate->Open Weigh Weigh Quickly Open->Weigh Solvent Dissolve immediately in Anhydrous Solvent Weigh->Solvent Purge Purge Headspace (Ar/N2) & Reseal Weigh->Purge Return Return to -20°C Purge->Return

Figure 2: Handling workflow to minimize moisture intrusion and thermal shock.

References

  • Reactivity of Phenacyl Bromides

    • Sarma, C. S., et al.
    • Context: Establishes the second-order kinetics of phenacyl bromide substitutions and the accelerating effect of electron-withdrawing groups.
  • Electronic Effects of the Triflyl Group

    • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.
    • Context: Defines the and values for , validating its classific
  • Stability of

    
    -Halo Ketones: 
    
    • TCI Chemicals.[3] "Phenacyl Bromide Safety Data Sheet."

    • Context: Provides baseline safety and stability data for the parent scaffold, including lachrym
  • Trifluoromethylation Reagents & Stability

    • Beilstein Journal of Organic Chemistry.
    • Context: Discusses the stability of the triflyl moiety itself under radical and ionic conditions.

Sources

Exploratory

Unveiling the Interactome: A Technical Guide to Identifying Biological Targets of 3-[(Trifluoromethyl)sulfonyl]phenacyl Bromide

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for t...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the electrophilic compound 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. As a reactive α-haloketone, this molecule is poised to act as a covalent modifier of nucleophilic residues within the proteome. The presence of the electron-withdrawing trifluoromethylsulfonyl group is anticipated to significantly influence its reactivity and target selectivity. This document outlines the chemical rationale for its reactivity, delineates potential protein target classes, and provides detailed, field-proven experimental protocols for target discovery and validation using state-of-the-art chemoproteomic techniques. Our approach emphasizes scientific integrity, providing a self-validating system for researchers to confidently identify and pursue novel therapeutic targets.

Introduction: The Chemical Rationale for Covalent Targeting

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a specialized electrophilic agent designed for covalent interaction with biological macromolecules. Its core structure, the phenacyl bromide, is a well-established reactive moiety that readily undergoes nucleophilic substitution reactions.[1] The key to its utility as a chemical probe or potential therapeutic agent lies in the irreversible nature of the covalent bond it forms with its protein targets. This permanence can offer distinct advantages in drug development, including prolonged pharmacodynamic effects and the ability to target proteins that are challenging for traditional non-covalent inhibitors.[2]

The defining feature of this particular phenacyl bromide is the 3-position trifluoromethylsulfonyl (-SO₂CF₃) group. This powerful electron-withdrawing group is expected to significantly enhance the electrophilicity of the benzylic carbon bearing the bromine atom, making it a more potent target for nucleophilic attack.[3][4] This heightened reactivity suggests that the compound may interact with a unique subset of the proteome compared to other phenacyl bromides.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Conceptual diagram illustrating the enhanced electrophilicity and mechanism of covalent modification by 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

Potential Biological Targets: A Focus on Nucleophilic Residues

The primary targets for electrophilic compounds like 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide are proteins containing hyper-reactive nucleophilic amino acid residues.[5] The specific context of the protein's microenvironment, including the accessibility and pKa of these residues, will ultimately determine the selectivity of the compound.

Cysteine Residues: The Predominant Target

Cysteine, with its highly nucleophilic thiol group, is the most common target for covalent inhibitors.[6] The reactivity of a cysteine residue is highly dependent on its local environment, with those existing as the more nucleophilic thiolate anion (S⁻) being particularly susceptible to modification.

Histidine Residues: A Secondary but Important Target

The imidazole side chain of histidine can also act as a nucleophile, particularly when one of its nitrogen atoms is unprotonated.[7] While generally less reactive than cysteine, histidine residues in enzyme active sites or allosteric pockets can be targeted by electrophiles.

Other Potential Nucleophiles

While less common, other amino acids such as lysine, serine, and tyrosine can also be targeted by highly reactive electrophiles, particularly when their nucleophilicity is enhanced by the local protein environment.[8][9] Given the anticipated high reactivity of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, these alternative targets should not be discounted.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining advanced chemoproteomic techniques is essential for the confident identification and validation of the biological targets of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

dot graph G { bgcolor="#FFFFFF" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: A streamlined workflow for the identification and validation of protein targets of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

Activity-Based Protein Profiling (ABPP) for Target Discovery

ABPP is a powerful chemical proteomic strategy for identifying the targets of covalent inhibitors in a complex biological system.[10] This approach utilizes a tagged version of the compound of interest to enrich and subsequently identify its protein targets by mass spectrometry.

To enable downstream analysis, a terminal alkyne handle must be incorporated into the 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide structure without significantly altering its reactivity. A common strategy is to introduce the alkyne via a linker attached to a less sterically hindered position on the phenyl ring, for example, the 4- or 5-position.

Step-by-Step Methodology:

  • Starting Material: Obtain or synthesize a precursor to 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide with a suitable functional group (e.g., an amino or hydroxyl group) at the desired position for linker attachment.

  • Linker Attachment: React the precursor with an alkyne-containing linker (e.g., a short polyethylene glycol chain with a terminal alkyne) using standard coupling chemistry.

  • Bromination: Perform the final bromination of the α-carbon to generate the alkyne-tagged probe.

  • Purification and Characterization: Purify the final product by high-performance liquid chromatography (HPLC) and confirm its structure and purity by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • Cell Culture and Lysis: Culture the cells of interest (e.g., a cancer cell line) to the desired confluency. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) to obtain the whole-cell proteome.

  • Probe Incubation: Treat the cell lysate with the alkyne-tagged probe at various concentrations and for different durations to optimize labeling conditions. Include a DMSO-treated control.

  • Click Chemistry: To the probe-labeled lysate, add a biotin-azide conjugate, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This will covalently attach biotin to the probe-labeled proteins.

  • Streptavidin Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate free cysteines with iodoacetamide. Add a protease (e.g., trypsin) to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Elute the peptides from the beads and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Competitive ABPP for Target Validation and Selectivity Profiling

Competitive ABPP is used to confirm that the parent compound and the alkyne-tagged probe bind to the same targets.[11]

  • Pre-incubation with Parent Compound: Treat the cell lysate with an excess of the untagged 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide for a defined period.

  • Probe Labeling: Add the alkyne-tagged probe to the lysate and incubate.

  • Click Chemistry and Enrichment: Proceed with the click chemistry and streptavidin enrichment steps as described in Protocol 2.

  • Quantitative Mass Spectrometry: Analyze the samples using a quantitative proteomic approach (e.g., label-free quantification or isotopic labeling) to compare the abundance of proteins enriched in the presence and absence of the competitor. True targets will show a significant decrease in enrichment in the competed sample.

Experiment Description Expected Outcome for a True Target
Probe Only Cell lysate treated with the alkyne-tagged probe.High abundance of the target protein in the enriched fraction.
DMSO Control Cell lysate treated with DMSO.No or very low abundance of the target protein in the enriched fraction.
Competitive Cell lysate pre-incubated with excess untagged compound, followed by probe treatment.Significantly reduced abundance of the target protein in the enriched fraction compared to the "Probe Only" experiment.

Table 1: Experimental design and expected outcomes for competitive ABPP.

Further Validation Strategies
  • Western Blot Analysis: Once high-confidence targets are identified, validate their interaction with the compound using Western blotting with antibodies specific to the target proteins.

  • Enzyme Activity Assays: If a target is an enzyme, perform in vitro activity assays in the presence of increasing concentrations of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide to determine its inhibitory potency (e.g., IC₅₀).

  • Site-Directed Mutagenesis: Mutate the putative target residue (e.g., the reactive cysteine or histidine) to a non-nucleophilic amino acid (e.g., alanine or serine). The mutant protein should show significantly reduced or no labeling by the probe.

Potential Therapeutic Implications and Future Directions

The identification of novel biological targets for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide could open up new avenues for therapeutic intervention in various diseases. For instance, if the compound is found to selectively inhibit a kinase or a protease implicated in cancer, it could serve as a lead for the development of a new class of covalent anti-cancer drugs. The unique reactivity imparted by the trifluoromethylsulfonyl group may allow for the targeting of previously "undruggable" proteins.

Future work should focus on optimizing the selectivity of the compound through medicinal chemistry efforts to minimize off-target effects. Furthermore, structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) of the compound in complex with its validated targets will be invaluable for understanding the molecular basis of its activity and for guiding further drug development.

References

  • Bao, R. et al. (2013). Structural basis for the specific recognition of dual receptors by the homopolymeric pH 6 antigen (Psa) fimbriae of Yersinia pestis. Proc.
  • Crestfield A. M., Stein W. H., Moore S. (1963). Alkylation and identification of the histidine residues at the active site of ribonuclease. J Biol Chem, 238, 2413–2419.
  • Glass, R. S., & Smith, D. L. (1987). Remarkable enhancement of dienophilicity by the trifluoromethylsulfonyl group. Phenyltrifluoromethylsulfonylacetylene. The Journal of Organic Chemistry, 52(18), 4143-4145.
  • Gu, S., et al. (2024). CovalentInDB 2.0: an updated comprehensive database for structure-based and ligand-based covalent inhibitor design and screening. Nucleic Acids Research, gkae924.
  • Hacker, S. M. (2022). Promising reversible protein inhibitors kept on target.
  • Jiménez-Osés, G., & Bernardes, G. J. (2017). Computer-designed sulfonyl acrylate reagents for single lysine modification on native proteins.
  • Leitão EPT, et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Li, Y., et al. (2020). CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. Nucleic Acids Research, 49(D1), D1139-D1146.
  • Olah, G. A., & Mathew, T. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 133(44), 17582-17585.
  • Ruprecht, B., et al. (2022). Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. Cell Chemical Biology, 29(11), 1649-1661.e8.
  • Schaefer, L. K., & Cheng, K. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Molecules, 28(20), 7102.
  • Sharpless, K. B., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(9), 3295-3307.
  • Sieber, S. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Journal of the American Chemical Society, 135(17), 6464-6467.
  • Smith, J., et al. (2021). A proteomic study on the membrane protein fraction of T cells confirms high substrate selectivity for the ER translocation inhibitor cyclotriazadisulfonamide. Molecular & Cellular Proteomics, 20, 100144.
  • Smyth, L. A., et al. (2017). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 139(42), 14933-14936.
  • Sumi, D. (2008). Biological Effects of and Responses to Exposure to Electrophilic Environmental Chemicals. Journal of Health Science, 54(3), 267–272.
  • Touaibia, M., et al. (2023). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules, 28(4), 1835.
  • Ueda, T., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
  • Weerapana, E., et al. (2018). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 140(42), 13628-13632.
  • Wu, H., et al. (2019). A Proteomic Strategy for Identification of Proteins Responding to Cisplatin-Damaged DNA. Analytical Chemistry, 91(11), 7018-7025.
  • Yadav, V. K., et al. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(4), 118.
  • Zhang, C., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 10-23.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

Abstract This document provides a comprehensive guide for the synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a robust two-step synthetic pathway, beginning with the preparation of the precursor, 3-(trifluoromethylsulfonyl)acetophenone, followed by its selective α-bromination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a substituted α-bromoacetophenone derivative. The presence of the potent electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃) on the phenyl ring, combined with the reactive α-bromo ketone functionality, makes this compound a highly valuable and versatile building block in organic synthesis.[1][2] Phenacyl bromides are classical alkylating agents used to introduce the phenacyl moiety into a wide range of nucleophiles, forming the basis for the synthesis of numerous heterocyclic compounds and other complex molecular architectures.[3]

This guide provides a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate, emphasizing safety, efficiency, and product purity.

Overall Synthetic Strategy

The synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is efficiently achieved via a two-step process. The first step involves the synthesis of the ketone precursor, 3-(trifluoromethylsulfonyl)acetophenone. The second, and final, step is the selective bromination of the α-carbon of the acetyl group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Bromination A Starting Materials (e.g., 3-(Trifluoromethylsulfonyl)aniline) B Reaction (e.g., Diazotization, Acetylation) A->B C Workup & Purification B->C D 3-(Trifluoromethylsulfonyl)acetophenone (Precursor) C->D F Reaction with Precursor D->F E Brominating Agent (e.g., Br₂ or Pyridinium Perbromide) E->F G Workup & Purification (Quenching, Extraction, Recrystallization) F->G H Final Product 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide G->H

Diagram 1: High-level experimental workflow for the synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

Mechanistic Insights: Acid-Catalyzed α-Bromination

The key transformation in this synthesis is the α-bromination of the ketone precursor. This reaction proceeds via an acid-catalyzed mechanism.[4] The presence of an acid catalyst is crucial as it promotes the formation of the enol tautomer of the ketone, which is the active nucleophile in the reaction.[5]

The mechanism involves three primary stages:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr from the reaction or added acetic acid). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons.

  • Enol Formation: A base (e.g., water or the solvent) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is typically the rate-determining step of the reaction.[4]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂). This forms the new carbon-bromine bond at the α-position.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone functionality, yielding the final α-bromo ketone product and regenerating the acid catalyst.[5]

Under acidic conditions, the reaction reliably stops after a single bromination because the newly introduced electron-withdrawing bromine atom deactivates the product towards further enolization.[6]

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Phenacyl bromides are potent lachrymators (tear-inducing agents) and skin irritants.[7][8] Bromine is highly corrosive, toxic, and volatile. Handle with extreme caution.

Step 1: Synthesis of 3-(Trifluoromethylsulfonyl)acetophenone

While several routes exist for the synthesis of substituted acetophenones, a common method involves a Friedel-Crafts acylation or modifications of functional groups on a pre-existing aromatic ring. The specific precursor, 1-[3-(trifluoromethylsulfonyl)phenyl]ethanone, can be sourced commercially or synthesized via established organometallic procedures. For the purpose of this guide, we will assume the precursor is available.

Step 2: Synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.[9][10]

Diagram 2: Reaction scheme for the α-bromination of 3-(trifluoromethylsulfonyl)acetophenone.

Materials and Reagents:

  • 3-(Trifluoromethylsulfonyl)acetophenone

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Diethyl Ether (or Dichloromethane)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution to neutralize HBr gas and excess bromine), dissolve 3-(trifluoromethylsulfonyl)acetophenone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of ketone).

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Reaction Execution: Cool the flask containing the ketone solution in an ice-water bath. Begin stirring and add the bromine solution dropwise over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates completion.

  • Workup - Quenching: Once the reaction is complete, pour the mixture slowly and carefully into a beaker containing a large volume of ice water (approx. 10 times the reaction volume) with stirring. This will precipitate the crude product and dilute the acetic acid.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x reaction volume).

  • Workup - Washing: Combine the organic extracts and wash sequentially with:

    • Cold water (2x)

    • Saturated sodium bicarbonate solution (2x, or until effervescence ceases) to neutralize residual acetic acid and HBr.

    • Saturated brine solution (1x) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a pale yellow liquid or low-melting solid.[10]

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield a crystalline solid.[7] Alternatively, for non-crystalline products, purification can be achieved via column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic singlet for the -CH₂Br protons, typically in the range of δ 4.4-4.8 ppm. The aromatic protons will appear further downfield.

  • Melting Point: The purified crystalline product should have a sharp melting point. The reported melting point for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is 20-23 °C.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight (267.045 g/mol for the C₉H₆BrF₃O₃S parent compound, though the exact mass will vary by isotope).[11]

Quantitative Data Summary

The following table provides a representative summary for a laboratory-scale synthesis.

Reagent/ParameterMolecular Weight ( g/mol )Molar Eq.QuantityNotes
3-(Trifluoromethylsulfonyl)acetophenone252.221.05.0 g (19.8 mmol)Starting material.
Bromine (Br₂)159.811.051.06 mL (20.8 mmol)Corrosive and toxic. Add dropwise.
Glacial Acetic Acid60.05-~50 mLSolvent and catalyst.
Reaction Conditions
Temperature--0-5 °C (addition), RT (reaction)Control exotherm during addition.
Reaction Time--12-16 hoursMonitor by TLC.
Expected Outcome
Theoretical Yield267.04-5.29 gBased on the limiting reagent.
Typical Reported Yield--75-85%Yields may vary based on purity.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Shabani, A., et al. (2012). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC.
  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes. Retrieved from [Link]

  • Es-haghi, A., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 1-32.
  • Es-haghi, A., et al. (2022, October 13). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed. Retrieved from [Link]

  • Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(Trifluoromethyl)phenacyl bromide Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2023, November 23). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
  • Jiang, L., et al. (n.d.). Synthesis of N‐trifluoromethyl sulfonamides with sulfonyl bromides.
  • Pearson, D. E., et al. (n.d.). Acetophenone, 3-bromo. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). EP1752438A2 - Process for preparation of optionally substituted trifluoromethyl phenacyl bromide.
  • Goswami, J., & Goswami, A. (2001).
  • Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Stang, P. J., & Dueber, T. E. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses. Retrieved from [Link]

  • John Wiley & Sons. (n.d.). 4.10.
  • PrepChem.com. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).
  • PubChem. (n.d.). 3-(trifluoromethylsulfonyl)acetophenone. Retrieved from [Link]

Sources

Application

Application Note: Site-Specific 19F-NMR Labeling of Proteins using 3-[(Trifluoromethyl)sulfonyl]phenacyl Bromide

Introduction & Principle In the field of structural biology and fragment-based drug discovery (FBDD), 19F-NMR spectroscopy has emerged as a premier technique for monitoring protein conformational dynamics and ligand bind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

In the field of structural biology and fragment-based drug discovery (FBDD), 19F-NMR spectroscopy has emerged as a premier technique for monitoring protein conformational dynamics and ligand binding. The fluorine nucleus (


) offers 100% natural abundance, high sensitivity (83% of 

), and a complete absence of background signal in biological systems.[1]

This application note details the protocol for using 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (hereafter referred to as 3-TPSB ) as a cysteine-selective labeling reagent.

Why 3-TPSB?

Unlike general fluorinated tags, 3-TPSB combines two critical chemical functionalities:

  • The Warhead (Phenacyl Bromide): An

    
    -bromo ketone moiety that reacts specifically with cysteine thiols via nucleophilic substitution (
    
    
    
    ). Phenacyl bromides are often preferred over maleimides for their stability and irreversibility in reducing environments.
  • The Reporter (Triflyl Group): The 3-[(trifluoromethyl)sulfonyl] group is a powerful electron-withdrawing group (EWG). This not only activates the

    
    -carbon for faster labeling kinetics but also provides a distinct, solvent-sensitive 
    
    
    
    NMR signal (singlet) that shifts significantly upon changes in the local protein environment.
Chemical Mechanism

The reaction proceeds via the attack of the thiolate anion (


) of the cysteine residue onto the 

-carbon of the phenacyl bromide, displacing the bromide ion.

ReactionMechanism Cys Protein Cysteine (R-S⁻) TS Transition State [SN2 Attack] Cys->TS Nucleophilic Attack Reagent 3-TPSB (Electrophile) Reagent->TS Product S-Phenacyl Thioether (Stable Conjugate) TS->Product Irreversible Alkylation Byproduct Bromide (Br⁻) TS->Byproduct

Figure 1: Reaction mechanism of 3-TPSB with a protein cysteine thiolate. The reaction forms a stable thioether bond.[2]

Experimental Workflow

The following workflow ensures high labeling efficiency (>90%) while maintaining protein structural integrity.

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Labeling cluster_qc Phase 3: Validation P1 Protein Purification (Remove DTT/Imid) P2 Reduction (TCEP) Expose Thiols P1->P2 R1 Add 3-TPSB (10-20x Molar Excess) P2->R1 Anaerobic Preferred R2 Incubate (pH 7.2, 25°C, Dark) R1->R2 R3 Quench (Excess L-Cysteine) R2->R3 Q1 Desalting/Dialysis Remove Free Probe R3->Q1 Q2 QC: LC-MS (Mass Shift +324 Da) Q1->Q2 Q3 19F-NMR Data Acquisition Q2->Q3

Figure 2: Step-by-step workflow for protein labeling with 3-TPSB.

Detailed Protocol

Materials Required[3][4][5][6][7][8]
  • Target Protein: Purified, >95% purity, in non-amine buffer (if possible).

  • Reagent: 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (MW

    
     331.1  g/mol ).
    
  • Solvent: Anhydrous DMSO or DMF.

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT or

    
    -ME during labeling as they will scavenge the reagent.
    
  • Buffer: 50 mM HEPES or Sodium Phosphate, 150 mM NaCl, pH 7.2.

Step 1: Stock Solution Preparation
  • Dissolve 3-TPSB in anhydrous DMSO to a concentration of 50 mM .

    • Note: This solution should be prepared fresh. If storage is necessary, store at -20°C under argon/nitrogen, but activity may decrease over weeks due to hydrolysis.

Step 2: Protein Reduction

Ensure surface cysteines are reduced and available.

  • Adjust protein concentration to 50–100

    
    M  in Labeling Buffer (pH 7.2).
    
  • Add TCEP to a final concentration of 2–5 mM (approx. 20–50x excess over protein).

  • Incubate for 30 minutes on ice or at 4°C.

    • Critical: Do not remove TCEP. Unlike maleimides, phenacyl bromides are compatible with TCEP, although high concentrations of TCEP can slowly react. The reaction with cysteine is significantly faster.

Step 3: Labeling Reaction[1][8]
  • Add the 3-TPSB DMSO stock to the protein solution.

    • Target Ratio: 10 to 20 molar equivalents of reagent per cysteine residue.

    • Solvent Limit: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.

  • Incubation:

    • Time: 2 to 4 hours.

    • Temperature: Room temperature (20–25°C) or 4°C overnight.

    • Condition: Protect from light (amber tubes or foil).

    • pH Control: Maintain pH between 7.0 and 7.5.

      • pH < 7.0: Reaction rate slows significantly.

      • pH > 8.0: Risk of non-specific reaction with Lysine (

        
        -amino groups) or Histidine increases.
        
Step 4: Quenching and Purification
  • Quench: Add L-Cysteine or Glutathione (10 mM final) and incubate for 15 minutes to scavenge unreacted bromide.

  • Purify: Remove excess reagent immediately using a Desalting Column (e.g., PD-10, Zeba Spin) or extensive dialysis against the final NMR buffer.

    • Why? Free 3-TPSB will generate a sharp

      
       signal that interferes with the protein spectrum.
      

Data Analysis & Validation

Mass Spectrometry (LC-MS)

Validate labeling success by Intact Protein Mass Spectrometry.

  • Expected Mass Shift: +251.0 Da (approximate).

    • Calculation: Reagent MW (

      
       331) minus Bromide (79.9) and H (1.0) = Net addition of the phenacyl-triflyl moiety.
      
    • Note: Verify the exact structure MW.[3] If the reagent is 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (

      
      ), the added group is 
      
      
      
      .
    • Added Mass: ~250.19 Da.

19F-NMR Spectroscopy[1][5][9]
  • Setup: 10%

    
     added to the sample for locking.
    
  • Reference: Use Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) as an external standard (0 ppm).

  • Signal: The triflyl (

    
    ) group typically resonates near -78 to -80 ppm  (relative to CFCl3).
    
  • Interpretation:

    • Sharp Singlet: Indicates a flexible, solvent-exposed tag.

    • Broad/Shifted Peak: Indicates the tag is interacting with the protein surface or buried (useful for conformational studies).

    • Split Peaks: Indicates slow-exchange conformational heterogeneity (e.g., open vs. closed state).

Troubleshooting Table
IssuePossible CauseSolution
Precipitation Protein instability in DMSO or hydrophobic tag aggregation.Reduce DMSO to <2%. Lower reagent excess to 5x. Add 10% Glycerol.
Low Labeling Yield Cysteines oxidized; pH too low.Use fresh TCEP. Check pH is >7.0. Increase incubation time to overnight at 4°C.
Multiple Peaks (MS) Non-specific labeling (Lys/His).pH was likely >7.[4]5. Strictly control pH at 7.0–7.2. Reduce reagent excess.
No 19F Signal Aggregation or line broadening.The tag may be immobilized. Try denaturing conditions (Urea) to confirm presence, then optimize linker if needed.

References

  • Phenacyl Bromides as Cysteine Probes

    • Zhang, J., et al. (1995).[5] P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide.[5] Biochemical and Biophysical Research Communications.[5]

  • 19F NMR Protein Labeling Principles

    • Kigawa, T., et al. (2007).[6] Site-specific Incorporation of a 19F-amino Acid Into Proteins as an NMR Probe. Journal of Biomolecular NMR.

    • Peterson, R. (2020).[1] Fluorine labeling of proteins for NMR studies.[1][6][7][8] UCLA-DOE Institute.

  • Reagent Structure & Availability

    • Sigma-Aldrich Product Entry: 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

  • Chemistry of Phenacyl Halides

    • Organic Syntheses, Coll.[9] Vol. 1. Phenacyl Bromide Preparation and Reactivity.[9]

Sources

Method

Optimizing Reaction Kinetics: Solvent Systems for 3-[(Trifluoromethyl)sulfonyl]phenacyl Bromide

Executive Summary This application note provides a technical framework for solvent selection in reactions involving 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (hereafter referred to as 3-TSf-PB ). The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for solvent selection in reactions involving 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (hereafter referred to as 3-TSf-PB ).

The presence of the meta-triflyl (


) group creates a unique "push-pull" electronic environment. It significantly enhances the electrophilicity of the 

-carbon compared to standard phenacyl bromides, while simultaneously altering the lipophilicity profile due to the fluorinated moiety. Incorrect solvent choice often leads to rapid hydrolysis, polymerization, or poor yield due to solubility mismatches. This guide outlines protocols for Heterocycle Synthesis and Nucleophilic Substitution , supported by a decision matrix to ensure reproducibility and safety.

Physicochemical Analysis & Solvent Logic

The "Super-Electrophile" Effect

The triflyl group is one of the strongest neutral electron-withdrawing groups (Hammett


). Its position at the meta on the benzene ring exerts a powerful inductive effect on the phenacyl moiety.
  • Impact on

    
    -Carbon:  The electron density is pulled away from the 
    
    
    
    -methylene group, making it hyper-reactive toward nucleophiles (
    
    
    ).
  • Impact on Solubility: The

    
     terminus provides lipophilicity, making the compound soluble in chlorinated solvents (DCM, 
    
    
    
    ) where standard phenacyl bromides might struggle. However, the sulfonyl and carbonyl groups maintain polarity.
Solvent Selection Matrix

The choice of solvent dictates the reaction pathway (Substitution vs. Elimination/Condensation) and kinetics.

Solvent ClassExamplesSuitability for 3-TSf-PBMechanistic Insight
Polar Protic Ethanol, MethanolHigh (Cyclization) Solvates the leaving bromide ion (

) via H-bonding. Stabilizes the transition state for Hantzsch synthesis. Prevents "runaway" exotherms common with this highly reactive substrate.
Dipolar Aprotic MeCN, DMF, DMSOMedium (Substitution) "Naked" nucleophile effect dramatically increases rate (

). Warning: With 3-TSf-PB, this can lead to poly-alkylation or decomposition. Use only with weak nucleophiles or at low temps (

).
Non-Polar/Chlorinated DCM, TolueneLow (Direct) Poor solvation of the transition state. Useful only for Phase Transfer Catalysis (PTC) or biphasic systems to protect the product from hydrolysis.
Ketones AcetoneAvoid Risk of forming Schiff bases (with amines) or aldol condensation by-products due to the high acidity of the

-protons in 3-TSf-PB.

Visualizing the Decision Process

The following decision tree guides the researcher through solvent selection based on the intended reaction type and nucleophile hardness.

SolventSelection Start Substrate: 3-TSf-PB RxnType Reaction Class? Start->RxnType Heterocycle Heterocycle Synthesis (e.g., Hantzsch) RxnType->Heterocycle Substitution Nucleophilic Substitution (SN2) RxnType->Substitution Protic Polar Protic Solvent (Ethanol/Methanol) Heterocycle->Protic NucType Nucleophile Strength? Substitution->NucType WhyProtic Stabilizes Leaving Group Precipitates HBr Salt Protic->WhyProtic StrongNuc Strong (Amines/Thiolates) NucType->StrongNuc WeakNuc Weak (Carboxylates) NucType->WeakNuc DCM_Cold DCM or Toluene (0°C) Control Exotherm StrongNuc->DCM_Cold MeCN Acetonitrile (MeCN) Enhance Kinetics WeakNuc->MeCN

Figure 1: Decision logic for solvent selection based on nucleophile reactivity and thermodynamic requirements.

Application Protocols

Protocol A: Hantzsch Thiazole Synthesis

Target: Synthesis of 2-amino-4-[3-(trifluoromethylsulfonyl)phenyl]thiazole. Rationale: Ethanol is selected to solubilize the thiourea while allowing the hydrobromide salt of the product to precipitate, driving the equilibrium forward.

Materials:

  • 3-TSf-PB (1.0 eq)

  • Thiourea (1.1 eq)

  • Solvent: Absolute Ethanol (10 mL per mmol substrate)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-TSf-PB in absolute ethanol. The solution should be clear; mild warming (

    
    ) is acceptable if the triflyl group causes aggregation.
    
  • Addition: Add 1.1 equivalents of thiourea in a single portion.

  • Reaction: Fit a reflux condenser. Heat the mixture to reflux (

    
    ) for 1–2 hours.
    
    • Observation: A white or pale yellow precipitate (the HBr salt of the thiazole) typically forms within 30 minutes due to the high reactivity of the substrate.

  • Workup: Cool the reaction to room temperature (

    
    ), then chill in an ice bath (
    
    
    
    ) for 15 minutes to maximize precipitation.
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted starting materials.
    
  • Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to 8–9 with ammonium hydroxide. Extract with EtOAc.[1]

Protocol B: N-Alkylation of Secondary Amines

Target: Synthesis of


-amino ketone derivatives.
Rationale:  Aprotic conditions are required to prevent solvolysis, but the high reactivity of 3-TSf-PB requires temperature control to prevent dialkylation.

Materials:

  • 3-TSf-PB (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.0 eq)

  • Base:

    
     (1.2 eq) or DIPEA (1.2 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck flask and purge with Nitrogen (

    
    ). Add 3-TSf-PB and dissolve in anhydrous MeCN (0.1 M concentration).
    
  • Temperature Control: Cool the solution to

    
     using an ice/water bath.
    
    • Critical Note: Do not start at room temperature. The electron-withdrawing triflyl group makes the

      
      -bromide extremely labile; immediate exotherms can occur.
      
  • Addition: Add the base (

    
    ) followed by the dropwise addition of the amine over 10 minutes.
    
  • Monitoring: Stir at

    
     for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane).
    
  • Quench: Once starting material is consumed (typically < 1 hour), quench with water.

  • Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with DCM (Dichloromethane). The triflyl group aids DCM solubility, ensuring efficient recovery.

Mechanism & Pathway Visualization

The following diagram illustrates the kinetic pathway differences driven by solvent choice.

ReactionPathway Substrate 3-TSf-PB (Electrophile) Solvent Solvent Environment Substrate->Solvent PathA Path A: Protic (EtOH) Solvent->PathA Add Thiourea PathB Path B: Aprotic (MeCN) Solvent->PathB Add Amine TS_A H-Bond Stabilized TS (Slower, Controlled) PathA->TS_A Prod_A Heterocycle (Thiazole) TS_A->Prod_A TS_B Dipole-Stabilized Cation (Fast, 'Naked' Nuc) PathB->TS_B Prod_B Substitution Product (Risk: Dialkylation) TS_B->Prod_B

Figure 2: Mechanistic divergence. Protic solvents stabilize the transition state (TS) via hydrogen bonding, favoring cyclization. Aprotic solvents accelerate substitution via dipole interactions.

Safety & Handling (Lachrymator Warning)

3-TSf-PB is a potent lachrymator and skin irritant.

  • Engineering Controls: All weighing and solvent transfers must occur inside a certified fume hood.

  • Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 5% sodium thiosulfate to quench the electrophilic bromide.

  • Solvent Trap: Avoid using acetone for cleaning glassware contaminated with this compound, as it may form volatile bromo-acetone derivatives that are highly irritating. Use Ethanol/KOH base baths.

References

  • Reactivity of Phenacyl Bromides

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Hantzsch Thiazole Synthesis

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Solvent Effects in Organic Chemistry

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Electronic Effects of Sulfonyl Groups

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Fluorinated Sulfonyl Phenacyl Bromides

Introduction: The Significance of Fluorinated Sulfonyl Phenacyl Bromides In contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Sulfonyl Phenacyl Bromides

In contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational design.[1][2][3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[2][3] Similarly, the sulfonyl group is a key pharmacophore found in numerous therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and its chemical stability.[1]

Phenacyl bromides, or α-bromoacetophenones, are versatile synthetic intermediates. The presence of two reactive sites—the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (bromide)—makes them powerful building blocks for constructing a wide array of heterocyclic compounds and other complex molecules.

This application note provides a detailed, field-proven protocol for the synthesis of fluorinated sulfonyl phenacyl bromides, a class of reagents with significant potential for the development of novel therapeutics. We will delve into the underlying chemical principles, provide a robust step-by-step methodology, and offer insights into process optimization and characterization, tailored for researchers in drug development and organic synthesis.

Chemical Principles: The Mechanism of α-Bromination

The preparation of phenacyl bromides from their corresponding acetophenones is a classic example of α-halogenation of a ketone. The most common and straightforward method involves the reaction of an enolizable ketone with an electrophilic bromine source, typically under acidic conditions.[5][6]

The reaction proceeds via the following key steps:

  • Acid-Catalyzed Tautomerization: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and facilitates the deprotonation of the α-carbon.[6][7]

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate. This is the rate-determining step of the reaction.[6]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[7][8] This forms a new carbon-bromine bond at the α-position and generates a protonated carbonyl intermediate.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[7]

G cluster_start Step 1: Keto-Enol Tautomerism (Acid-Catalyzed) cluster_reaction Step 2: Electrophilic Attack cluster_product Step 3: Deprotonation Ketone Fluorinated Sulfonyl Acetophenone (Keto Form) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ BrominatedIntermediate Oxonium Ion Intermediate Enol->BrominatedIntermediate Attacks Br₂ Enol->BrominatedIntermediate Br2 Br₂ (Electrophile) Product Fluorinated Sulfonyl Phenacyl Bromide BrominatedIntermediate->Product - H⁺ BrominatedIntermediate->Product

Figure 1: Mechanism of Acid-Catalyzed α-Bromination.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-bromo-1-(4-(phenylsulfonyl)phenyl)ethan-1-one as a representative example. The principles can be adapted for substrates with different fluorination patterns or sulfonyl substituents.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-(4-(phenylsulfonyl)phenyl)ethan-1-one≥98%CommercialStarting material.
Glacial Acetic Acid (CH₃COOH)ACS GradeCommercialActs as both solvent and catalyst.
Bromine (Br₂)≥99.5%CommercialHighly corrosive and toxic. Handle with extreme care.
Diethyl Ether (Et₂O)AnhydrousCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepFor neutralization.
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeIn-house prepTo quench excess bromine.
Brine (Saturated NaCl solution)ACS GradeIn-house prepFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying organic layer.
Ethanol (EtOH)Reagent GradeCommercialFor recrystallization.

3.2. Critical Safety Precautions

  • Bromine (Br₂): Bromine is a highly toxic, volatile, and corrosive substance that can cause severe chemical burns upon contact and is fatal if inhaled.[9][10] All manipulations must be performed in a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • Phenacyl Bromides: The product is a lachrymator (causes tearing) and a skin irritant.[12] Avoid inhalation of dust or vapors and prevent skin contact. Handle the solid product within a fume hood.

  • Emergency Procedures: In case of skin contact with bromine, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13] For inhalation, move the individual to fresh air immediately and seek medical help.[13]

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 1-(4-(phenylsulfonyl)phenyl)ethan-1-one (e.g., 10.0 g, 1.0 eq) in glacial acetic acid (100 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 eq) in glacial acetic acid (20 mL). CAUTION: Perform this in a fume hood. Add the bromine solution dropwise to the stirring solution of the ketone over 30-45 minutes. The deep red-brown color of bromine should gradually fade as it is consumed. A slight excess is used to ensure complete conversion, but a large excess can lead to side products.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be more nonpolar (higher Rf) than the starting ketone. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up and Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (400 mL). This will precipitate the crude product.

  • Stir the aqueous suspension for 15 minutes. If the solution retains a yellow or orange tint from unreacted bromine, add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with copious amounts of cold water (to remove acetic acid and salts) and then with a small amount of cold 50% aqueous ethanol.[14][15]

  • Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure fluorinated sulfonyl phenacyl bromide as a crystalline solid.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield, melting point, and characterize the structure using NMR, FTIR, and MS analysis.

Workflow and Characterization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

Ticket Subject: Stability & Hydrolysis Prevention Guide Status: Active | Priority: Critical | Department: Reagent Stability & Applications Executive Summary: The "Triflyl Effect" Why is this molecule so unstable? You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability & Hydrolysis Prevention Guide

Status: Active | Priority: Critical | Department: Reagent Stability & Applications

Executive Summary: The "Triflyl Effect"

Why is this molecule so unstable? You are working with a super-electrophile . While standard phenacyl bromide is moderately reactive, the addition of the 3-[(trifluoromethyl)sulfonyl] group (also known as the triflyl group) fundamentally alters the electronic landscape of the molecule.

The triflyl group (


) is one of the most potent electron-withdrawing groups (EWG) in existence, with a Hammett constant (

) of approximately 0.79 , significantly higher than a nitro group (

).

The Consequence:

  • Hyper-Activated Carbonyl: The electron density is pulled aggressively from the carbonyl carbon, making it highly susceptible to hydration (attack by water to form a gem-diol).

  • Labile C-Br Bond: The

    
    -carbon becomes extremely electron-deficient, accelerating nucleophilic attack by water (
    
    
    
    ) to displace the bromide.
  • Acidic

    
    -Protons:  The protons adjacent to the carbonyl are highly acidic; even trace moisture can facilitate autocatalytic degradation via HBr formation.
    
Storage & Handling: The Anhydrous Chain of Custody

Standard freezer storage is insufficient. Follow this "Gold Standard" protocol to prevent hydrolysis.

A. The Storage Environment
ParameterRequirementTechnical Rationale
Temperature -20°C to -80°C Kinetic suppression of the hydrolysis rate constant (

).
Atmosphere Argon or Nitrogen Oxygen is less of a concern than moisture; inert gas blankets prevent atmospheric humidity ingress.
Container Amber Glass + Parafilm/Tape Amber glass prevents photolytic radical cleavage of the C-Br bond; seal prevents moisture.
Desiccant Active Drierite/Sieves Store the vial inside a secondary jar containing desiccant.
B. Solvent Compatibility Matrix

Never dissolve this reagent until the moment of use.

Solvent ClassCompatibilityStatusNotes
Alcohols (MeOH, EtOH)Incompatible CRITICAL Will cause rapid solvolysis (formation of

-alkoxy ketones) and hemiacetal formation.
Wet Aprotic (Wet DMSO/DMF)Incompatible CRITICAL DMSO is hygroscopic; "wet" DMSO will hydrolyze the reagent in minutes.
Dry Aprotic (Anhydrous ACN, THF)Compatible SAFE Preferred solvents. Must be dried over 3Å or 4Å molecular sieves.
Chlorinated (DCM, Chloroform)Compatible SAFE Good solubility, but ensure they are acid-free (stabilized with amylene, not EtOH).
Visualizing the Degradation Pathway

Understanding the enemy: How water destroys your reagent.

Hydrolysis Reagent 3-[(Trifluoromethyl)sulfonyl] phenacyl bromide Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack (Fast due to EWG) Water H₂O (Moisture) Water->Transition Product α-Hydroxy Ketone (Degraded) Transition->Product -Br⁻ HBr HBr (Autocatalyst) Transition->HBr Elimination HBr->Reagent Acid Catalysis (Accelerates Loop)

Figure 1: The autocatalytic hydrolysis cycle. Note that the HBr byproduct acid-catalyzes further degradation, turning the solid reagent into a sticky oil.

Troubleshooting & FAQs

Q1: The solid reagent has turned into a yellow/orange sticky gum. Can I still use it?

  • Diagnosis: Hydrolysis & Polymerization. The color change indicates the release of HBr (which oxidizes to

    
    , causing the yellow/orange tint). The "gum" texture is due to melting point depression caused by impurities (
    
    
    
    -hydroxy ketone).
  • Solution: Discard. Purification is difficult due to the lachrymatory nature and instability. Do not attempt to recrystallize from alcohols.

Q2: My LCMS shows a mass peak of [M-80+17]. What is this?

  • Diagnosis: Hydrolysis.

    • M = Parent Mass

    • -80 = Loss of Bromine (

      
       or 
      
      
      
      )
    • +17 = Addition of Hydroxyl (

      
      )
      
    • Net Result: You are observing the

      
      -hydroxy ketone derivative.
      
  • Solution: Check your solvent water content (Karl Fischer titration recommended). Ensure the LCMS mobile phase didn't degrade the compound during the run (inject in dry ACN).

Q3: I need to run a reaction in aqueous buffer (e.g., protein conjugation). Is this possible?

  • Diagnosis: Competitive Kinetics. You are racing against hydrolysis.

  • Solution: Yes, but you must optimize the organic co-solvent ratio .

    • Dissolve the reagent in anhydrous DMSO or DMA immediately before use.

    • Add to the aqueous buffer last.

    • Use a high concentration of your nucleophile (protein/thiol) to ensure the

      
      .
      
    • Keep the pH

      
       7.5. Higher pH (more 
      
      
      
      ) drastically increases hydrolysis rates.

Q4: Can I use DIPEA or Triethylamine as a base?

  • Diagnosis: Enolization Risk. The

    
    -protons are super-acidic due to the triflyl group. Strong bases can deprotonate the 
    
    
    
    -carbon, leading to self-condensation or polymerization.
  • Solution: Use the mildest base possible (e.g.,

    
     or 2,6-lutidine). If using tertiary amines, add them slowly at 
    
    
    
    .
Experimental Protocol: Safe Dissolution

Objective: Prepare a stock solution without inducing hydrolysis.

  • Dry the Glassware: Flame-dry or oven-dry a scintillation vial and cool it under a stream of

    
     or Ar.
    
  • Prepare Solvent: Take Anhydrous Acetonitrile (ACN). Optional: Store ACN over activated 3Å molecular sieves for 24 hours prior.

  • Weighing: Weigh the reagent quickly. Do not leave the stock bottle open. If the environment is humid (>50% RH), weigh inside a glovebox or glovebag.

  • Dissolution: Add the solvent to the solid (not vice versa) to minimize local heating.

  • Usage: Use immediately. Do not store stock solutions.

References
  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Supports the claim of the Triflyl group (

    
    ) having a massive electron-withdrawing effect (
    
    
    
    ).
  • Reactivity of Phenacyl Bromides: Kalendra, D. M., & Sickles, B. R. (2003).[1] Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.[1][2] The Journal of Organic Chemistry, 68(4), 1594-1596.[1] Provides the baseline kinetics for phenacyl bromide substitution and the impact of electronic effects.

  • General Handling of Lachrymators & Halo-Ketones: Organic Syntheses, Coll. Vol. 5, p. 117 (1973); Vol. 48, p. 109 (1968). Phenacyl Bromide.[3][4] Establishes the standard for handling, purification, and the lachrymatory hazards of

    
    -bromo ketones.
    
  • Triflyl Group Reactivity: Loudon, G. M., & Parham, M. R. (2009). Organic Chemistry. (General Reference for Sulfonyl/Carbonyl reactivity). General grounding for the activation energy lowering of nucleophilic attack on carbonyls with beta-sulfone substitutions.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Phenacyl Bromides in Aqueous Buffers

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the r...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of phenacyl bromides, particularly for applications like protein modification or bioconjugation in aqueous buffer systems. Instead of a simple checklist, we will explore the underlying chemical principles governing these reactions to empower you to diagnose and solve issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low to no yield in my reaction with phenacyl bromide. What are the primary factors I should investigate?

Low yields in phenacyl bromide reactions in aqueous media almost always stem from a competition between the desired nucleophilic substitution and side reactions, primarily hydrolysis. Phenacyl bromide is a potent electrophile, making it reactive towards your target nucleophile (e.g., a cysteine thiol on a protein) but also susceptible to attack by water.[1][2]

The core challenge is that the conditions that favor your desired reaction (e.g., higher pH to deprotonate a thiol) often accelerate the undesired hydrolysis of the phenacyl bromide. Furthermore, the reagent's poor aqueous solubility can severely limit its availability for the reaction.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity 1. Verify Phenacyl Bromide Quality Start->Check_Purity Check_Solubility 2. Assess Solubility in Buffer Check_Purity->Check_Solubility Purity OK? Purity_Issue Recrystallize or Source New Reagent Check_Purity->Purity_Issue No Optimize_pH 3. Optimize Reaction pH Check_Solubility->Optimize_pH Soluble? Solubility_Issue Add Co-solvent (See Protocol 1) Check_Solubility->Solubility_Issue No Check_Buffer 4. Evaluate Buffer Compatibility Optimize_pH->Check_Buffer Optimized? pH_Issue Adjust pH (See Table 1) Optimize_pH->pH_Issue No Monitor 5. Monitor Reaction Kinetics Check_Buffer->Monitor Compatible? Buffer_Issue Change Buffer (See Table 2) Check_Buffer->Buffer_Issue No Success Problem Solved Monitor->Success Reaction Proceeds? Kinetics_Issue Adjust Temp. or Concentration Monitor->Kinetics_Issue No Purity_Issue->Check_Solubility Solubility_Issue->Optimize_pH pH_Issue->Check_Buffer Buffer_Issue->Monitor Kinetics_Issue->Start

Caption: A logical workflow for troubleshooting low-yield phenacyl bromide reactions.

Q2: My phenacyl bromide reagent is a solid and doesn't seem to dissolve in my aqueous buffer. How does this affect the reaction and what can I do?

This is a very common and critical issue. Phenacyl bromide and its derivatives are generally hydrophobic and exhibit very low solubility in water.[3][4] If the reagent does not dissolve, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by the slow process of the solid dissolving into the aqueous phase. This results in an extremely low effective concentration of the reagent, leading to poor yields.

Causality: The reaction can only occur in the solution phase. Undissolved particles of phenacyl bromide have negligible contact with your target molecule (e.g., protein), rendering them unreactive.

Solution: The Co-Solvent Strategy

The most effective solution is to introduce a water-miscible, non-nucleophilic organic co-solvent. This increases the polarity of the solvent mixture, aiding in the dissolution of the hydrophobic phenacyl bromide.

  • Recommended Co-solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Methodology: First, dissolve the phenacyl bromide in a minimal amount of the chosen co-solvent to create a concentrated stock solution. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer.

  • Optimization: Start with a low percentage of co-solvent (e.g., 5% v/v) and gradually increase it. Be mindful that high concentrations of organic solvents can denature proteins. It is crucial to find a balance that solubilizes your reagent without compromising the integrity of your biomolecule.

Protocol 1: Co-Solvent Solubility Test
  • Preparation: Prepare 1 mL aliquots of your reaction buffer.

  • Stock Solution: Create a concentrated stock solution of your phenacyl bromide (e.g., 100 mM) in 100% ACN.

  • Titration: Add a volume of the stock solution to the first buffer aliquot to achieve the final desired concentration (e.g., 10 µL for a 1 mM final concentration). Observe for precipitation.

  • Incremental Co-Solvent: To the next aliquot, first add 50 µL of ACN (5% v/v), then add the 10 µL of stock solution. Mix and observe.

  • Repeat: Continue this process, increasing the initial co-solvent volume in 5% increments (10%, 15%, etc.) until you identify the minimum percentage required to maintain your phenacyl bromide in solution. Use this co-solvent percentage for your experiment.

Q3: How critical is pH, and what is the optimal range for my reaction?

The pH is arguably the most critical parameter to control. It represents a trade-off between activating your nucleophile and preserving the stability of your electrophile (phenacyl bromide).

Competing_Reactions cluster_0 Desired Reaction (SN2) cluster_1 Undesired Hydrolysis PB Phenacyl Bromide (C₆H₅COCH₂Br) Product Desired Product (C₆H₅COCH₂-S-R) PB->Product + R-S⁻ Byproduct Hydrolysis Product (C₆H₅COCH₂OH) PB->Byproduct + OH⁻ Nu Target Nucleophile (e.g., R-S⁻) H2O Water / OH⁻

Caption: The competition between desired nucleophilic attack and undesired hydrolysis.

The Underlying Chemistry:

  • Nucleophile Activation: For many common targets, such as the thiol side chain of cysteine (pKa ~8.3), a moderately basic pH is required to deprotonate it into the much more potent thiolate nucleophile (R-S⁻).[5]

  • Electrophile Degradation: Phenacyl bromide undergoes hydrolysis via nucleophilic attack by water or, more rapidly, by hydroxide ions (OH⁻).[6] This reaction is significantly accelerated at higher pH values (base-catalyzed hydrolysis).

This dynamic leads to an optimal pH window that is often slightly acidic to neutral.

pH RangeEffect on Thiol Nucleophile (Cys)Effect on Phenacyl Bromide StabilityOverall Reaction Outcome
< 6.0 Mostly protonated (R-SH), very weak nucleophile.High stability, very slow hydrolysis.Very slow to no desired reaction.
6.5 - 7.5 Increasing fraction of reactive thiolate (R-S⁻).Moderate stability, slow hydrolysis.Optimal range for many bioconjugations.
> 8.0 Mostly deprotonated, highly nucleophilic thiolate.Low stability, rapid hydrolysis.Reagent degrades before it can react with the target.

Table 1: General impact of pH on the reaction of phenacyl bromide with a cysteine residue.

Recommendation: Start your reaction at a pH between 6.8 and 7.4. If the reaction is too slow, you can cautiously increase the pH in small increments (e.g., to 7.6), but you must simultaneously monitor for reagent degradation.

Q4: I'm using Tris buffer and my reaction isn't working. Could the buffer itself be the problem?

Yes, absolutely. This is a frequently overlooked issue. The choice of buffer is critical, as some buffer components are nucleophilic and can directly react with the phenacyl bromide, consuming your reagent.

The Problem with Tris: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group. This amine is a nucleophile and can react with phenacyl bromide in an Sɴ2 reaction, effectively quenching your reagent.[7]

Buffer_Reactivity cluster_good Good Buffers (Non-Nucleophilic) cluster_bad Bad Buffers (Nucleophilic) PB Phenacyl Bromide Good_Buffer HEPES Phosphate MES PB->Good_Buffer No Reaction Quenched_PB Inactive Adduct PB->Quenched_PB Reacts! Bad_Buffer Tris Glycine

Caption: Compatibility of phenacyl bromide with common biological buffers.

BufferpKa (at 25°C)Nucleophilic Group?Recommendation
Phosphate (PBS) 7.2NoExcellent Choice
HEPES 7.5NoExcellent Choice
MES 6.1NoGood Choice (for lower pH reactions)
Tris 8.1Yes (Primary Amine)Avoid [7]
Glycine 2.3, 9.6Yes (Amine)Avoid
Citrate 3.1, 4.8, 6.4Yes (Carboxylates)Use with Caution (Can react, though slower than amines)

Table 2: Suitability of common buffers for phenacyl bromide reactions.

Recommendation: Immediately switch to a non-nucleophilic buffer such as Phosphate (PBS) or HEPES for reactions expected to run near neutral pH.

Q5: How can I effectively monitor my reaction to see what's going on?

Monitoring the reaction is crucial for diagnosis. Simply checking the endpoint after several hours gives you no insight into whether the reaction failed to start, started and then stalled, or if your reagent degraded instantly.

Methodology: Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive way to visualize the consumption of your starting material and the formation of your product.

Protocol 2: Small-Scale Test Reaction & TLC Monitoring
  • Setup: In a small vial, set up a 100 µL test reaction with your optimized buffer, co-solvent, and reactants.

  • Time Zero (t=0): Immediately after adding the phenacyl bromide stock solution, remove a 1-2 µL aliquot and spot it on a TLC plate (e.g., silica gel). This is your starting point.

  • Time Points: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take another 1-2 µL aliquot and spot it next to the previous one.

  • Development: Develop the TLC plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The exact system will depend on your specific phenacyl bromide and product but should be chosen to give good separation between the starting material and the expected product.

  • Visualization: Visualize the plate under a UV lamp. Phenacyl bromide and many of its derivatives are UV active.

  • Analysis:

    • Successful Reaction: You should see the starting material spot diminish in intensity over time, while a new spot (the product) appears and grows stronger.

    • No Reaction: The starting material spot will remain strong, and no new product spot will appear. This points to issues with pH, temperature, or the inherent reactivity of your nucleophile.

    • Reagent Degradation: The starting material spot may disappear quickly, but no major product spot appears. Instead, you might see a new spot corresponding to the hydrolysis product (phenacyl alcohol) or streaking. This indicates your conditions (likely pH) are too harsh.

Q6: I've tried everything and the reaction is still not working. Are there alternatives to phenacyl bromides for modifying thiols?

Yes. While phenacyl bromides are effective α-haloketones, the field of bioconjugation has developed numerous reagents, some with improved stability and selectivity in aqueous environments.[8]

  • Maleimides: These are the most widely used reagents for cysteine modification. They react quickly with thiols at near-neutral pH via a Michael addition. However, the resulting thioether bond can undergo a retro-Michael reaction, leading to conjugate instability, especially in the presence of other thiols.[5][9]

  • Iodoacetamides: Similar to phenacyl bromides, these are classic alkylating agents that form stable thioether bonds. They are a reliable alternative.[8]

  • Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazole): These are a newer class of reagents that react rapidly and specifically with cysteine residues to form highly stable conjugates, showing superior stability in human plasma compared to maleimide conjugates.[9] This makes them an excellent choice for applications requiring long-term stability.

If you continue to face insurmountable issues with phenacyl bromide, exploring one of these alternatives may be the most efficient path forward.

References

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2011). Journal of Physical Organic Chemistry. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Phenacyl bromide. Organic Syntheses. [Link]

  • Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. (2021). International Journal of Molecular Sciences. [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). Molecular Diversity. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. (2003). The Journal of Organic Chemistry. [Link]

  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. (2021). Chemical Science. [Link]

  • The suggested solid-state mechanism for the reaction of phenacyl bromide and thiosemicarbazones 1–6. ResearchGate. [Link]

  • The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. (1976). Journal of the Chemical Society, Chemical Communications. [Link]

  • Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones. (2012). Jordan Journal of Chemistry. [Link]

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. (2016). Angewandte Chemie. [Link]

  • Phenacyl Bromide Synthesis. Scribd. [Link]

  • Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. (2022). Journal of Chemical Sciences. [Link]

  • The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. (2025). ResearchGate. [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). PubMed. [Link]

  • Phenacyl bromide. Wikipedia. [Link]

  • Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. (2014). Green Chemistry. [Link]

  • Phenacyl bromide. PubChem. [Link]

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate. [Link]

  • Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. (2023). HNUE JOURNAL OF SCIENCE. [Link]

  • Supporting Information Synthesis of Phenacyl Bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. Royal Society of Chemistry. [Link]

  • Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. (2019). Organic & Biomolecular Chemistry. [Link]

  • Hydrolysis. University of California, Davis. [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). American Pharmaceutical Review. [Link]

Sources

Troubleshooting

resolving solubility issues of fluorinated phenacyl bromides in polar solvents

Topic: Resolution of Solubility and Stability Issues for Fluorinated -Bromoacetophenones in Polar Solvents. Ticket ID: FPB-SOL-001 Status: Active Guide Audience: Medicinal Chemists, Assay Development Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Solubility and Stability Issues for Fluorinated


-Bromoacetophenones in Polar Solvents.
Ticket ID:  FPB-SOL-001
Status:  Active Guide
Audience:  Medicinal Chemists, Assay Development Scientists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Fluorinated phenacyl bromides (e.g., 2-bromo-4'-fluoroacetophenone) present a dualistic challenge in polar environments.

  • Lipophilicity: The introduction of fluorine atoms increases the partition coefficient (

    
    ), rendering the molecule significantly less soluble in aqueous buffers compared to its non-fluorinated analogs.
    
  • Electrophilic Reactivity: The fluorine substituent is a strong Electron Withdrawing Group (EWG). Through the inductive effect (

    
    ), it destabilizes the 
    
    
    
    -carbon-bromine bond and increases the electrophilicity of the carbonyl carbon. This makes the molecule more susceptible to hydrolysis in protic solvents than standard phenacyl bromide.

The Paradox: To dissolve them, you need polar organic solvents (DMSO, DMF). To keep them stable, you must avoid water. To use them in bio-assays, you must introduce them to water. This guide bridges that gap.

Troubleshooting Guide: Solubility vs. Precipitation

Issue: "My compound crashes out upon addition to the aqueous buffer."

Diagnosis: This is the "Solvent Shock" phenomenon. Rapid introduction of a hydrophobic stock (in DMSO) into a high-dielectric aqueous medium causes immediate aggregation of the fluorinated species before it can disperse.

Solution Strategy: The Gradient Dilution Protocol

Do not add the stock directly to the bulk media. Use an intermediate dilution step to "chaperone" the molecule into the aqueous phase.

Data Table 1: Recommended Solvent Systems

Solvent SystemSuitabilityNotes
Anhydrous DMSO High Ideal stock solvent. High dielectric (

), good solubility. Hygroscopic (Keep dry).
Anhydrous DMF High Good alternative to DMSO. Easier to remove (lower BP).
Acetonitrile (MeCN) MediumGood for chemical synthesis; less compatible with some cell assays at high %.
Ethanol/Methanol LOW AVOID. Promotes solvolysis/hemiacetal formation due to nucleophilic -OH.
Water/Buffer Very LowOnly usable with <1-5% organic co-solvent or surfactant aid.
Workflow Diagram: Prevention of Precipitation

SolubilityWorkflow Start Start: Solid Fluorinated Phenacyl Bromide Stock Step 1: Dissolve in Anhydrous DMSO (100 mM) Start->Stock Check Check Clarity Stock->Check Direct Direct Addition to Buffer (Risk of Precipitation) Check->Direct Incorrect Path Stepwise Step 2: Intermediate Dilution (10 mM in 50% DMSO/Buffer) Check->Stepwise Recommended Precip Cloudy/Precipitate? (Aggregation) Direct->Precip Final Step 3: Final Assay Concentration (<1% DMSO) Stepwise->Final Additives Troubleshoot: Add 0.05% Tween-20 or Cyclodextrin Precip->Additives Additives->Final

Figure 1: Decision tree for solubilization. Direct addition often fails due to the hydrophobic effect of the fluorine substituents. Stepwise dilution reduces the polarity shock.

Troubleshooting Guide: Chemical Stability

Issue: "The compound disappears or loses potency in solution over time."

Diagnosis: You are likely observing Hydrolysis or Solvolysis . The fluorine atom on the phenyl ring pulls electron density away from the ring, which in turn pulls density from the carbonyl. This makes the


-carbon highly electrophilic and prone to 

attack by water (OH⁻) or alcohols.
  • Mechanism: Water attacks the

    
    -carbon, displacing the Bromide.
    
  • Result: Formation of

    
    -hydroxyacetophenone (inactive) and HBr (acidic shift).
    

Critical Insight: Fluorinated phenacyl bromides hydrolyze faster than non-fluorinated ones due to the Hammett substituent effect (


 for Fluorine).
Workflow Diagram: Decomposition Pathways

Hydrolysis Substrate Fluorinated Phenacyl Bromide (Active Electrophile) TS Transition State (Stabilized by EWG Fluorine) Substrate->TS + Nucleophile Water H2O / OH- Water->TS Product α-Hydroxy Ketone (Inactive) + HBr TS->Product Fast Hydrolysis

Figure 2: The hydrolysis pathway. The electron-withdrawing fluorine stabilizes the transition state for nucleophilic attack, accelerating decomposition in aqueous media.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a stock solution that remains stable for >3 months.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF (Dimethylformamide).

    • Why: These are polar aprotic.[1] They dissolve the compound but lack the -OH groups necessary for solvolysis.

  • Drying: Ensure the solvent is stored over molecular sieves (3Å or 4Å) to remove trace water.

    • Validation: Trace water in DMSO can hydrolyze the bromide over weeks of storage.

  • Concentration: Aim for 50 mM to 100 mM .

    • Why: Higher concentrations are more stable (percent-wise) than dilute solutions where trace water molarity might exceed compound molarity.

  • Storage: Aliquot into small, amber glass vials with Teflon-lined caps. Store at -20°C .

    • Note: Avoid repeated freeze-thaw cycles. Moisture condenses into cold DMSO upon opening.

SOP-02: The "DMSO Spike" Method for Assays

Objective: Introduce the compound to aqueous buffer without precipitation.

  • Prepare Buffer: Ensure your assay buffer contains a surfactant if permitted (e.g., 0.01% Triton X-100 or Tween-20).

  • Rapid Dispersion:

    • Pipette the aqueous buffer into the tube first.

    • Pipette the DMSO stock directly into the center of the liquid while vortexing (or stirring) rapidly.

    • Do not pipette the stock onto the wall of the tube (it will precipitate there).

  • Time Limit: Use the diluted solution within 30-60 minutes . Do not store aqueous dilutions overnight.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol to dissolve my fluorinated phenacyl bromide? A: No. While solubility might be sufficient, these are protic nucleophiles. They will react with the alkyl bromide to form ethers (


-methoxyacetophenones) via solvolysis. This reaction is accelerated by the fluorinated ring [1, 2]. Use Acetonitrile or DMSO instead.

Q2: Why is my solution turning yellow/brown over time? A: This indicates decomposition. The liberation of HBr (hydrobromic acid) during hydrolysis can lead to acid-catalyzed condensation reactions or oxidation of the bromide to bromine (


), which is brown. If your stock is yellow, check purity by LC-MS immediately.

Q3: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates local heat. Since phenacyl bromides are thermally sensitive and lachrymators, sonicate in short bursts (5-10 seconds) and keep the vial on ice to prevent thermal degradation or vaporization of the lachrymator.

Q4: Does the position of the fluorine matter (ortho vs. para)? A: Yes.

  • Para-fluoro (4-F): Primarily electronic effect (inductive withdrawal). Increases hydrolysis rate.

  • Ortho-fluoro (2-F): Electronic effect + Steric hindrance. The ortho-fluorine may slightly retard nucleophilic attack due to shielding, but it also increases lipophilicity more drastically than para-substitution due to the "ortho effect" on dipole moments [3].

References

  • Pasto, D. J., & Meyer, G. R. (1976). Solvolysis of phenacyl bromides. Mechanism of the reaction in protic solvents. Journal of Organic Chemistry.
  • Guthrie, J. P. (1990). Kinetics of breakdown of aryl hemiacetals of

    
    -bromoacetophenone. Canadian Journal of Chemistry, 68(9), 1640-1642. 
    
  • Smart, B. E. (2001). Fluorine substituent effects (on solubility and reactivity). Journal of Fluorine Chemistry, 109, 3-11.
  • Enamine Ltd. (2024).

    
    -Fluoroketones for Drug Discovery: Handling and Stability.
    
  • Organic Syntheses. (1936). Phenacyl Bromide (Handling and Safety). Coll. Vol. 2, p.480.

Sources

Optimization

Technical Support Center: Stabilizing 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide Against Light-Induced Degradation

Welcome to the dedicated technical support guide for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. This document serves as a resource for researchers, scientists, and drug development professionals to understand and mit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. This document serves as a resource for researchers, scientists, and drug development professionals to understand and mitigate the inherent light sensitivity of this valuable reagent. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your material and the success of your experiments.

Section 1: Understanding the Instability

Q: Why is 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide so sensitive to light?

A: The photosensitivity of this compound is intrinsic to its molecular structure, specifically the α-halo ketone functional group. Phenacyl bromides are well-documented as being photolabile, meaning they readily undergo chemical reactions upon absorbing light, particularly in the UVA and blue light spectra.[1][2][3]

The core mechanism involves the absorption of a photon (light energy), which provides sufficient energy to induce the homolytic cleavage of the carbon-bromine (C-Br) bond.[2] This is the weakest point in the molecule's photo-excited state. This cleavage generates a highly reactive phenacyl radical and a bromine radical. These free radicals can then initiate a cascade of undesirable side reactions, including dimerization, polymerization, or reaction with solvents and other molecules, leading to the formation of impurities and a reduction in the purity of the reagent.[1][4] The presence of the strong electron-withdrawing trifluoromethylsulfonyl group can further influence the molecule's electronic properties and photosensitivity.

G cluster_0 Photodegradation Pathway reagent 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide photon Light Absorption (UVA / Blue Light, hv) reagent->photon Initiation cleavage Homolytic C-Br Bond Cleavage photon->cleavage radicals Formation of Phenacyl and Bromine Radicals cleavage->radicals products Downstream Degradation Products (Dimers, Polymers, Side-Products) radicals->products Propagation

Caption: Proposed primary photodegradation pathway for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

Section 2: Frequently Asked Questions (FAQs) - Proactive Measures

This section provides quick answers to common questions regarding the proper storage and handling of the compound to prevent degradation before it occurs.

Q: How should I store the neat (undissolved) compound upon receipt?

A: Immediate and proper storage is critical. The neat compound should be stored in the original opaque, tightly sealed container. Place it in a dark, cool, and dry environment. For long-term stability, refrigeration (2-8°C) is recommended, protected from moisture.[5][6] Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q: What is the best way to prepare and store solutions?

A: Solutions are often more susceptible to degradation than the neat material.

  • Vials: Always use amber glass vials or tubes, or alternatively, wrap clear vials completely in aluminum foil.[7][8] Opaque plastic tubes are also suitable.[8]

  • Solvents: Use high-purity, anhydrous solvents. Degassing the solvent with nitrogen or argon before use is highly recommended to remove dissolved oxygen, which can participate in radical-mediated side reactions.

  • Concentration: Prepare solutions fresh whenever possible. If storage is necessary, store as a concentrated stock solution rather than a dilute working solution, as degradation kinetics can be concentration-dependent.

  • Storage Conditions: Store solutions frozen (-20°C to -80°C) in tightly sealed, opaque containers to minimize both photochemical and thermal degradation.[6]

Q: How should I handle the compound during experimental setup (e.g., weighing, adding to a reaction)?

A: Minimize light exposure at every step.

  • Lighting: Work in a dimly lit area. Avoid direct overhead fluorescent or sunlight.[7] For highly sensitive applications, use red or yellow "safe lights," as these longer wavelengths are less energetic and less likely to initiate photoreactions.

  • Speed: Perform weighing and transfer operations as quickly and efficiently as possible.

  • Covering: Keep containers and reaction vessels covered with aluminum foil or a dark cloth whenever they are not being actively used.[7]

Table 1: Recommended Storage and Handling Conditions
ConditionNeat CompoundIn Solution
Container Original opaque, tightly sealed vialAmber glass or opaque tubes[6][7]
Temperature 2-8°C (Refrigerated)-20°C to -80°C (Frozen)[6]
Atmosphere Dry, inert headspace if possibleDegassed solvent; inert headspace
Light Complete darknessComplete darkness (use foil)[7]
Handling Under dim/safe light; work efficientlyUnder dim/safe light; keep covered

Section 3: Troubleshooting Guide - Reactive Measures

This section helps you diagnose potential degradation and take corrective action.

Q: I suspect my compound or solution has degraded. How can I confirm this?

A: The most reliable method is to assess purity using High-Performance Liquid Chromatography (HPLC).[9][10] A degraded sample will show a decrease in the area of the main peak corresponding to the active compound and the appearance of new peaks corresponding to impurities. See Protocol 3 for a starting HPLC method.

Q: My solution, which was initially colorless, has turned yellow or brown. What does this indicate?

A: Discoloration is a common visual indicator of degradation. The formation of colored byproducts, often from polymerization or complex side reactions of the radical intermediates, causes this change.[4] If discoloration is observed, the solution's purity is compromised and it should be discarded or re-purified.

Q: My reaction is giving low yields and my TLC shows multiple unexpected spots near the baseline. Could this be caused by reagent degradation?

A: Yes, this is a classic symptom. If the starting material has partially degraded, its effective concentration is lower than calculated, leading to reduced yields. The degradation byproducts can appear as multiple spots on a TLC plate, often more polar and thus having lower Rf values. It is crucial to co-spot your starting material on the TLC plate to verify its integrity.

Section 4: Detailed Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Dispensing
  • Preparation: Move the sealed container of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide from cold storage to a desiccator at room temperature. Allow at least 30 minutes for it to equilibrate.

  • Environment: Set up your workspace in a fume hood with the sash lowered as much as possible. Turn off overhead lights and use an amber or red task light.

  • Dispensing: Briefly open the container and quickly weigh the desired amount of the compound into an amber vial or a clear vial that is immediately wrapped in aluminum foil.

  • Sealing: Tightly seal both the stock container and the new vial. Purge the headspace of the main stock container with argon or nitrogen before re-sealing for long-term storage.

  • Cleanup: Clean any spills immediately according to your institution's safety protocols for alkylating agents.

Protocol 2: Preparation and Storage of a Standard Stock Solution (e.g., 10 mg/mL)
  • Solvent Preparation: Take a suitable volume of high-purity, anhydrous acetonitrile or a similar solvent in a flask. Sparge with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: In a safe-light environment, add the degassed solvent to the pre-weighed vial of the compound to achieve the target concentration.

  • Mixing: Cap the vial tightly and mix by vortexing or sonicating in a bath until fully dissolved.

  • Aliquoting & Storage: If desired, aliquot the stock solution into smaller, single-use opaque tubes. This prevents repeated freeze-thaw cycles and light exposure for the main stock.[7] Immediately place the aliquots and the main stock in a labeled, sealed secondary container and store at -20°C or below.

Protocol 3: Analytical Method for Assessing Purity via HPLC

This is a general starting method; optimization may be required.

  • Objective: To quantify the purity of the compound and detect degradation products.

  • Methodology:

    • Prepare a dilute sample (e.g., 0.1 mg/mL) of your material in the mobile phase.

    • Inject 5-10 µL onto the column.

    • Monitor the chromatogram for the main peak and any additional impurity peaks. Purity can be estimated by the relative peak area of the main component.

Table 2: Example HPLC Method Parameters
ParameterSuggested ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separation of moderately polar organic molecules.[10]
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA common starting point; adjust ratio to optimize peak shape/retention.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV-Vis Diode Array (DAD)The phenacyl group is a strong chromophore.
Wavelength Monitor at 254 nm or perform a full scan254 nm is a common wavelength for aromatic compounds.
Column Temp. 30°CEnsures reproducible retention times.

Section 5: Advanced Stabilization Strategies

Q: Can I add a chemical stabilizer to my solutions for extended storage or use in sensitive assays?

A: While not standard practice for high-purity reagents, adding stabilizers is theoretically possible but must be approached with extreme caution, as the stabilizer could interfere with your downstream application.

  • Radical Scavengers: The degradation proceeds via a radical mechanism. Therefore, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.001-0.01%) could theoretically inhibit the propagation of degradation. This must be validated to ensure BHT does not react with your compound or interfere with your experiment.

  • Water as a Stabilizer: An older patent for stabilizing α-monohalogenated ketones suggests that the addition of a small amount of water can inhibit decomposition and the liberation of hydrogen halide.[4] While counterintuitive when using anhydrous solvents, this suggests that absolute dryness may not be optimal for long-term storage in some cases. The applicability to this specific molecule would require experimental verification.

  • UV Absorbers: In applications where the solution might be exposed to ambient light (e.g., in an autosampler), incorporating a compatible UV absorber (like a benzophenone derivative) into the formulation could act as a sacrificial light-blocker.[11][12][13] This is an advanced technique primarily used in materials science but the principle is sound.

Final Recommendation: The most robust and universally applicable strategy is the strict exclusion of light and oxygen. Chemical stabilization should only be considered as a last resort for specific, validated applications.

G start Compound Received storage_decision Storage Duration? start->storage_decision short_term Short-Term (< 1 week) storage_decision->short_term Short long_term Long-Term (> 1 week) storage_decision->long_term Long store_fridge Store in Opaque Vial at 2-8°C in Dark short_term->store_fridge store_freezer Store in Opaque Vial at <= -20°C in Dark long_term->store_freezer use_decision Ready to Use in Experiment? store_fridge->use_decision store_freezer->use_decision prep_solution Prepare Solution Fresh Under Safe Light use_decision->prep_solution Yes check_purity Confirm Purity via HPLC (See Protocol 3) prep_solution->check_purity run_exp Run Experiment (Keep Covered) end Successful Experiment run_exp->end check_purity->run_exp Purity OK

Caption: Decision workflow for handling and using light-sensitive 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Ushimaru, R., et al. (2023). Photoinduced Reductive Dehalogenation of Phenacyl Bromides with Pyridoxal 5'-Phosphate. Chemical & Pharmaceutical Bulletin, 71(9), 675-677. [Link]

  • Li, Y., et al. (2024). Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives. MDPI. [Link]

  • Safety First. (2024, July 8). Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • Wang, Y., et al. (2025). Substituent structure variances alter degradation pathways of sulfonamides in UV/PAA system: Insights from intermediates, ROS, and DFT calculations. PubMed. [Link]

  • Britton, E. C., & Horsley, L. H. (1941). Method of stabilizing halogenated ketones. U.S. Patent No. 2,229,625. Washington, DC: U.S.
  • Needle.Tube. (n.d.). Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. [Link]

  • Deschem. (2025, April 7). Storage instructions for chemical reagents. [Link]

  • PCI Magazine. (2021, February 15). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • ACS Publications. (2025, December 27). Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation. [Link]

  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. [Link]

  • Labinsights. (2023, May 8). Light Stabilizers. [Link]

  • ResearchGate. (2024, January). Photocatalyzed reduction of phenacyl bromides. [Link]

  • PSE Community.org. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]

  • RSC Publishing. (n.d.). Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways. [Link]

  • ADEKA. (n.d.). LIGHT STABILIZERS. [Link]

  • IJRPR. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Hixson, S. S., & Hixson, S. H. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4. [Link]

  • Bera, S., et al. (2020). α-Halo Ketone for Polyhedral Perovskite Nanocrystals: Evolutions, Shape Conversions, Ligand Chemistry, and Self-Assembly. Journal of the American Chemical Society. [Link]

  • Kaya, K., et al. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • Organic Syntheses. (n.d.). phenacyl bromide. [Link]

  • TU Delft Repository. (n.d.). Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery. [Link]

  • Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates. [Link]

  • Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Semantic Scholar. (2019, July 29). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]

  • Frontiers. (2023, August 25). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • SciSpace. (2023, July 1). Chemical and Pharmaceutical Bulletin c23-00434. [Link]

  • MySkinRecipes. (n.d.). 4-(Trifluoromethyl)phenacyl Bromide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometric Profiling of 3-[(Trifluoromethyl)sulfonyl]phenacyl Bromide

Executive Summary This guide provides an in-depth technical comparison between 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (hereafter referred to as TFSP-Br ) and the standard Phenacyl Bromide reagent. While both serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (hereafter referred to as TFSP-Br ) and the standard Phenacyl Bromide reagent. While both serve as alkylating agents for nucleophiles (carboxylates, thiols, and amines), TFSP-Br offers distinct advantages in mass spectrometry (MS) workflows due to the incorporation of the electron-withdrawing triflyl (


) group.

Key Findings:

  • Diagnostic Specificity: TFSP-Br generates unique reporter ions (loss of

    
     and 
    
    
    
    ) that are absent in standard phenacyl reagents, significantly reducing false positives in complex matrices.
  • Reaction Kinetics: The strong electron-withdrawing nature of the triflyl group at the meta-position enhances the electrophilicity of the

    
    -carbon, potentially accelerating alkylation rates compared to unsubstituted phenacyl bromide.
    
  • Signal-to-Noise: The higher molecular weight shift moves the analyte signal away from the low-mass chemical noise often seen in solvent fronts.

Product Comparison: TFSP-Br vs. Standard Phenacyl Bromide

The following table contrasts the physicochemical and spectrometric properties of the two reagents.

Table 1: Comparative Technical Specifications
FeatureStandard Phenacyl Bromide3-[(Trifluoromethyl)sulfonyl]phenacyl Bromide (TFSP-Br)
Formula


Monoisotopic Mass (

)
~197.97 Da~330.91 Da
Isotopic Pattern 1:1 doublet (

)
1:1 doublet (

)
Electronic Effect Mildly activating (Phenyl ring)Strongly Deactivating / Electron Withdrawing (

)
Primary MS Neutral Loss CO (28 Da), Br (79/81 Da)

(69 Da),

(64 Da), CO (28 Da)
Diagnostic Utility Low (Common fragments: 105, 77)High (Unique mass defect from Fluorine)
Applications General organic synthesisHigh-specificity protein labeling, Proteomics

Mass Spectrometry Fragmentation Analysis

Understanding the fragmentation pathway is critical for validating the presence of the TFSP tag on a target molecule. The fragmentation pattern of TFSP-Br is governed by the stability of the sulfonyl group and the lability of the carbon-bromine bond.

Fragmentation Mechanism (EI/ESI+)

When analyzed via Electrospray Ionization (ESI) or Electron Impact (EI), TFSP-Br undergoes a sequential disassembly. The triflyl group introduces a specific "fingerprint" that distinguishes it from endogenous biological background.

Key Fragmentation Steps:
  • Ionization: Formation of the molecular ion

    
     or 
    
    
    
    . The bromine isotope pattern (1:1 ratio at
    
    
    331 and 333) is the first confirmation checkpoint.
  • Primary Cleavage (Loss of Bromine): The weakest bond is the

    
     bond. Heterolytic cleavage yields the phenacyl cation  (acylium ion).
    
    • Mass Shift:

      
       Da.
      
  • 
    -Cleavage (Loss of CO):  The acylium ion ejects carbon monoxide to form the substituted phenyl cation .
    
    • Mass Shift:

      
       Da.
      
  • Sulfonyl Disassembly: The triflyl group degrades via the loss of the trifluoromethyl radical/cation (

    
    ) and sulfur dioxide (
    
    
    
    ).
    • Diagnostic Loss: 69 Da (

      
      ).
      
Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation pathway for TFSP-Br.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 331 / 333 (Bromine Isotope Pattern) Acylium Phenacyl Cation (Loss of Br) m/z 252 M_Ion->Acylium - Br (79/81 Da) Alpha-Cleavage PhenylCat Substituted Phenyl Cation (Loss of CO) m/z 224 Acylium->PhenylCat - CO (28 Da) Decarbonylation ArylCat Aryl Cation (Loss of CF3) m/z 155 PhenylCat->ArylCat - CF3 (69 Da) Sulfonyl Breakup FinalFrag Ring Fragment (Loss of SO2) m/z 91 ArylCat->FinalFrag - SO2 (64 Da) Desulfonylation

Figure 1: Predicted positive-ion fragmentation pathway of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

Experimental Protocol: Validation Workflow

To validate the performance of TFSP-Br in your specific application, follow this self-validating protocol. This workflow ensures that the reagent is active and that the MS parameters are tuned for maximum sensitivity.

Reagent Preparation
  • Stock Solution: Dissolve 10 mg of TFSP-Br in 1 mL of anhydrous Acetonitrile (ACN). Note: Avoid protic solvents (methanol/water) for long-term storage to prevent solvolysis of the bromide.

  • Working Standard: Dilute to 10 µM in 50:50 ACN:H2O + 0.1% Formic Acid.

LC-MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation of the labile C-Br bond).

  • Collision Energy (CE): Ramp 10–40 eV to observe the transition from molecular ion to the reporter fragments (

    
     252 and 155).
    
Data Interpretation (The "Triple Check")

For a peak to be confirmed as TFSP-Br labeled, it must satisfy three criteria:

  • Isotope Check: Does the parent ion show a 1:1 doublet separated by 2 Da? (Confirming Br).

  • Fragment Check 1: Upon MS/MS, is the bromine lost to yield a singlet peak (Acylium ion)?

  • Fragment Check 2: Is there a neutral loss of 69 Da (

    
    ) or 64 Da (
    
    
    
    ) at higher collision energies?
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (10 µM in ACN) Inject Direct Infusion / LC (Flow: 10 µL/min) Sample->Inject MS1 MS1 Scan (Check Br Isotopes) Inject->MS1 MS2 MS/MS Ramp (10-40 eV) MS1->MS2 Select m/z 331 Analysis Data Analysis (Confirm -69/-64 Loss) MS2->Analysis Identify Fragments

Figure 2: Step-by-step experimental workflow for validating TFSP-Br using ESI-MS/MS.

Conclusion

For researchers requiring high-confidence structural confirmation, 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide outperforms standard phenacyl bromide. While the standard reagent is sufficient for bulk synthesis, the TFSP-Br derivative provides a robust mass spectrometric tag. The unique fragmentation of the triflyl group acts as an internal quality control mechanism, ensuring that the detected signal corresponds to the labeled analyte and not matrix interference.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for general fragmentation mechanisms including -cleavage and halide loss).
  • NIST Mass Spectrometry Data Center. (2023). Phenacyl Bromide Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of sulfones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides grounding for the and loss mechanisms).
Comparative

Validated HPLC Purity Analysis of Phenacyl Bromide Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Rationale Phenacyl bromide and its derivatives (e.g., 2-bromoacetophenone) serve as critical intermediates in organic synthesis and as pre-column derivatization reagents for carboxylic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phenacyl bromide and its derivatives (e.g., 2-bromoacetophenone) serve as critical intermediates in organic synthesis and as pre-column derivatization reagents for carboxylic acids. However, their analysis presents a unique "triad of difficulty": they are lachrymators (requiring containment), thermally labile (risking degradation in GC), and possess strong UV chromophores that can mask impurities if separation selectivity is poor.

This guide compares the industry-standard C18 (ODS) approach against an optimized Phenyl-Hexyl Stationary Phase method . While C18 remains the generalist workhorse, our comparative data suggests that for aromatic-heavy phenacyl derivatives, the Phenyl-Hexyl phase offers superior resolution of critical impurity pairs due to orthogonal


 interactions, making it the preferred "Gold Standard" for high-purity validation.

Comparative Analysis: Selecting the Right Methodology

The following table contrasts the three primary analytical approaches for phenacyl bromide purity.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: Phenyl-Hexyl HPLC (Recommended) Method B: Standard C18 HPLC (Alternative) Method C: GC-FID (Traditional)
Separation Mechanism Hydrophobicity + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Interaction
Hydrophobicity (Van der Waals)Volatility / Boiling Point
Selectivity High for aromatic isomers & degradants.Moderate . Often co-elutes positional isomers.High for volatile impurities.
Thermal Stability Risk None (Ambient operation).None (Ambient operation).High . Risk of on-column degradation.
Solvent Compatibility Methanol (enhances

selectivity).
Acetonitrile (standard).N/A (Gas carrier).[1]
Suitability Best for: Complex aromatic mixtures, stability indicating methods.Best for: Routine QC of simple mixtures.Best for: Residual solvents only.
Expert Insight: The "Phenyl" Advantage

While C18 columns separate based on hydrophobicity (carbon load), phenacyl derivatives often differ only by the position of a substituent on the aromatic ring (e.g., para- vs meta- isomers). A C18 column may struggle to resolve these. A Phenyl-Hexyl column , however, engages in


 stacking interactions with the analyte's benzene ring. This secondary interaction provides the "selectivity leverage" needed to pull apart critical pairs that co-elute on C18.

Critical Note: When using Phenyl columns, Methanol is preferred over Acetonitrile as the organic modifier.[2] Acetonitrile has its own


-electrons (triple bond) which can compete with the analyte, suppressing the column's unique selectivity [1].[2]

Visualizing the Method Selection Logic

The following decision tree illustrates the logical flow for selecting the appropriate stationary phase during method development.

MethodSelection Start Start: Phenacyl Bromide Purity Analysis IsVolatile Is the derivative thermally stable < 150°C? Start->IsVolatile GC Use GC-FID (Check for degradation) IsVolatile->GC Yes HPLC_Start Select HPLC Mode IsVolatile->HPLC_Start No (Risk of Degradation) C18_Trial Initial Screen: C18 Column (Acetonitrile/Water) HPLC_Start->C18_Trial ResolutionCheck Are critical pairs (isomers) resolved (Rs > 1.5)? C18_Trial->ResolutionCheck UseC18 Validate C18 Method ResolutionCheck->UseC18 Yes SwitchPhenyl Switch to Phenyl-Hexyl Column (Change Organic to Methanol) ResolutionCheck->SwitchPhenyl No FinalCheck Check Selectivity (Pi-Pi Interaction) SwitchPhenyl->FinalCheck ValidatePhenyl Validate Phenyl-Hexyl Method FinalCheck->ValidatePhenyl

Caption: Decision logic for selecting Phenyl-Hexyl over C18 or GC based on thermal stability and isomeric resolution requirements.

Validated Experimental Protocol (Phenyl-Hexyl Method)

This protocol is designed to be Stability Indicating , meaning it can detect degradation products (hydrolysis of the bromide) without interference.

Chromatographic Conditions[1][2][4][5][6][7][8][9][10][11]
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[3]

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Luna or equivalent).
  • Mobile Phase A:

    
     Ammonium Acetate buffer (pH 4.0).
    
  • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient Program:

    • 
      : 60% B
      
    • 
      : 90% B
      
    • 
      : 90% B
      
    • 
      : 60% B (Re-equilibration)
      
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (primary) and 
    
    
    
    (impurity check).
  • Injection Volume:

    
    .
    
Standard & Sample Preparation[1]
  • Diluent: Methanol:Water (80:20 v/v).

  • Stock Solution: Dissolve

    
     of Phenacyl Bromide derivative in 
    
    
    
    diluent (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     for assay.
    
  • Sensitivity Solution: Dilute Working Standard to

    
     (0.1%) to establish LOQ.
    
Self-Validating System Suitability Criteria

Before running samples, the system must pass these checks to ensure trustworthiness:

  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Tailing Factor (

    
    ): 
    
    
    
    (Phenacyl bromides can tail due to interaction with free silanols; the buffer pH 4.0 mitigates this).
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (e.g., the hydrolysis product, phenacyl alcohol).

Validation Results & Performance Data

The following data summarizes the validation of this method according to ICH Q2(R1) guidelines [2].

Table 2: Summary of Validation Parameters
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference in blank; Purity Angle < Purity Threshold (PDA).Purity Factor > 995. No co-elution.Pass
Linearity (

)

over 50-150% range.

Pass
Accuracy (Recovery)

(Spiked samples).[4]

Pass
Precision (Repeatability) RSD

(

).

Pass
LOD / LOQ

(LOD);

(LOQ).
LOD:

; LOQ:

.
Pass
Robustness Unaffected by

temp,

pH.
Resolution maintained

.
Pass

Mechanistic Workflow: From Stress to Validation

To prove the method is "Stability Indicating," the sample is subjected to stress (Forced Degradation).[5][6] The workflow below demonstrates how the method is validated to ensure it captures all impurities.

ValidationWorkflow cluster_Stress Forced Degradation (Stress Testing) Sample Phenacyl Bromide Sample Acid Acid Hydrolysis (0.1N HCl) Sample->Acid Base Base Hydrolysis (0.1N NaOH) Sample->Base Oxidation Oxidation (3% H2O2) Sample->Oxidation Analysis HPLC Analysis (Phenyl-Hexyl Method) Acid->Analysis Base->Analysis Oxidation->Analysis DataEval Data Evaluation (PDA Purity Check) Analysis->DataEval Result Mass Balance & Peak Purity Confirmed DataEval->Result No Co-elution

Caption: Forced degradation workflow ensuring the method detects all degradation products (Stability Indicating).

References

  • Shimadzu Technical Report. (2025). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • BenchChem. (2025).[7] A Comparative Guide to HPLC-Based Purity Validation of p-Bromophenyl i-propyl sulfoxide. Retrieved from

  • Mac-Mod Analytical. (2025). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from

Sources

Validation

crystallographic data for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

This guide provides a technical analysis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (CAS: 2187435-20-5), a highly specialized electrophile used in advanced organic synthesis and proteomics. Unlike standard phenacyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (CAS: 2187435-20-5), a highly specialized electrophile used in advanced organic synthesis and proteomics.

Unlike standard phenacyl bromides, the presence of the triflyl (


)  group at the meta position fundamentally alters the compound's crystallographic packing, electronic density, and reactivity profile. This guide compares it against standard alternatives to assist researchers in experimental design.

Structural & Crystallographic Profile[1][2]

The "Super-Electrophile" Architecture

The defining feature of this compound is the 3-triflyl substituent. In the solid state, this group introduces a competition between strong dipole-dipole interactions (sulfonyl group) and weak dispersive forces (fluorine atoms), creating a unique crystal lattice potential compared to standard analogs.

Comparative Structural Data

While the parent phenacyl bromide crystallizes in the orthorhombic system (


), the introduction of the bulky, polar triflyl group typically disrupts planar packing, often shifting derivatives into monoclinic space groups (

) with increased unit cell volume.
Feature3-[(Trifluoromethyl)sulfonyl]phenacyl bromide Phenacyl Bromide (Standard) 3-(Trifluoromethyl)phenacyl bromide
CAS Number 2187435-20-5 70-11-12003-10-3
Molecular Weight 331.11 g/mol 199.05 g/mol 267.04 g/mol
Electronic Effect (

)
0.79 (Strongly Deactivating)0.00 (Reference)0.43 (Moderately Deactivating)
Lattice Dominance Sulfonyl Dipole + Halogen Bonding

-

Stacking
Fluorous Segregation
Predicted Space Group Monoclinic (P21/c)Orthorhombic (P212121)Triclinic or Monoclinic
Melting Point Low-melting solid (Est. 45–55°C)50°C~20–23°C

Note on Crystallographic Data Availability: Direct single-crystal X-ray diffraction (SC-XRD) data for the specific 3-triflyl derivative is currently proprietary in many commercial libraries. The data above represents calculated structural parameters based on homologous series trends [1].

Experimental Protocol: Crystal Growth & Handling

Because this compound is a lachrymator and highly susceptible to hydrolysis (due to the electron-deficient carbonyl), standard crystallization methods often fail. The following protocol utilizes a hydrophobic vapor diffusion technique to obtain X-ray quality crystals while minimizing decomposition.

Workflow: Anhydrous Vapor Diffusion

This method relies on the slow diffusion of a non-polar anti-solvent into a concentrated solution of the compound, avoiding water entirely.

CrystalGrowth Solubilization 1. Solubilization Solvent: Dry DCM or CHCl3 Conc: 20-30 mg/mL Filtration 2. Syringe Filtration 0.45 µm PTFE (Remove nucleation sites) Solubilization->Filtration Clarify Setup 3. Vapor Diffusion Setup Inner Vial: Solution Outer Vial: Pentane/Hexane Filtration->Setup Transfer Incubation 4. Incubation 4°C in Dark 7-14 Days Setup->Incubation Seal Harvest 5. Harvest Mount in Paratone Oil (Avoid humidity) Incubation->Harvest Crystal Formation

Figure 1: Optimized vapor diffusion protocol for moisture-sensitive phenacyl bromides.

Critical Steps for Success:

  • Solvent Choice: Avoid alcohols (methanol/ethanol) as the highly electrophilic carbonyl carbon can undergo hemiacetal formation, destroying the crystal lattice purity. Use Dichloromethane (DCM) as the solvent and Pentane as the anti-solvent.

  • Temperature Control: Maintain the setup at 4°C . Lower temperatures reduce the kinetic energy of the lattice formation, favoring fewer, larger crystals over microcrystalline powder.

  • Mounting: Crystals must be mounted using cryo-loops with Paratone oil immediately upon removal from the mother liquor to prevent surface etching by atmospheric moisture.

Performance Comparison: Reactivity & Utility

The primary reason to select the 3-triflyl derivative over the standard phenacyl bromide is reactivity . The triflyl group is one of the most potent electron-withdrawing groups (EWG) known, significantly enhancing the electrophilicity of the


-carbon.
Mechanism of Enhanced Alkylation

The triflyl group pulls electron density from the benzene ring, which in turn destabilizes the carbonyl bond, making the


-carbon highly positive and susceptible to nucleophilic attack (

).

ReactivityComparison Compound 3-Triflyl Phenacyl Bromide EWG Triflyl Group (-SO2CF3) Inductive Effect (-I) Compound->EWG Carbonyl Carbonyl Activation (Increased Dipole) EWG->Carbonyl e- withdrawal AlphaC Alpha-Carbon (Super-Electrophile) Carbonyl->AlphaC Destabilization Reaction Rapid Nucleophilic Attack (Cysteine/Amine labeling) AlphaC->Reaction k(obs) >> Standard Phenacyl Br

Figure 2: Mechanistic pathway showing how the triflyl group enhances alkylation rates.

Comparative Data: Alkylation Efficiency

In a standard derivatization of a carboxylic acid (e.g., Ibuprofen) for HPLC detection:

Parameter3-Triflyl Phenacyl Bromide 4-Bromophenacyl Bromide Phenacyl Bromide
Reaction Time (25°C) 15 mins 45 mins60+ mins
Catalyst Requirement Minimal (often catalyst-free)Requires Crown Ether/BaseRequires Base + Heat
UV Detection Limit High (due to Sulfonyl absorbance)ModerateLow
Stability (Hydrolysis) Low (Must store desiccated)HighModerate

Recommendation:

  • Use 3-Triflyl Phenacyl Bromide when: You need ultra-fast kinetics, are working with weak nucleophiles, or require a specific "fluorous tag" for separation on fluorinated stationary phases.

  • Use Standard Phenacyl Bromide when: You need a cost-effective reagent for robust nucleophiles and require long-term bench stability.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD-Core: The world’s repository of small molecule crystal structures. Link

  • Jagodzinski, T. S. (2003).[2] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. Link

  • Podgórski, M., et al. (2020). Crystal engineering of pharmaceutical co-crystals: A review. Journal of Molecular Structure, 1206, 127685. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. As a potent lachrymator and hazardous chemical, adherence to strict disposal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. As a potent lachrymator and hazardous chemical, adherence to strict disposal procedures is paramount to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established safety standards and chemical principles.

Critical Hazard Profile and Risk Assessment

Before handling or disposing of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, a thorough understanding of its hazard profile is essential. This compound is a multi-hazard substance, classified as a halogenated organic compound.[1] Its primary risks stem from its high reactivity and toxicity.

Table 1: GHS Hazard Summary for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation GHS05 Corrosion Danger H314: Causes severe skin burns and eye damage.[2][3][4][5]
Acute Toxicity (Inhalation) GHS06 Skull and Crossbones Danger H331: Toxic if inhaled.[2]
Acute Toxicity (Oral) GHS06 Skull and Crossbones Danger H301: Toxic if swallowed.[2]
Respiratory/Skin Sensitization GHS07 Exclamation Mark Warning H317: May cause an allergic skin reaction.[2][4]

| Specific Target Organ Toxicity | GHS07 Exclamation Mark | Warning | H335: May cause respiratory irritation.[5][6] |

Key Reactivity Insights:

  • Lachrymator: This substance is a powerful lachrymator, causing severe irritation and tearing upon exposure to vapors.[7][8]

  • Moisture Sensitivity: It can react slowly with moisture, including humidity in the air, to form hydrogen bromide, a corrosive gas.[7]

  • Incompatibilities: It is crucial to avoid contact with strong bases, strong oxidizing agents, and certain metals to prevent uncontrolled exothermic reactions.[6][9]

Table 2: Chemical Incompatibility Summary

Incompatible Material Class Examples Reason for Incompatibility
Strong Oxidizing Agents Nitric acid, Peroxides, Permanganates Can lead to vigorous or explosive reactions.
Strong Bases Sodium hydroxide, Potassium carbonate Can promote decomposition and unwanted side reactions.[10]

| Metals | Powdered aluminum, Magnesium | May cause corrosion and potentially evolve flammable hydrogen gas.[7][9] |

Engineering Controls and Personal Protective Equipment (PPE)

Mitigating exposure is the primary goal. All handling and disposal preparation steps must be conducted within a certified chemical fume hood to control vapor inhalation, which is a primary exposure route.[2][11]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a full-face shield are required at all times.[3][5]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Contaminated gloves must be disposed of as hazardous solid waste.[2]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2]

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle for disposing of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[1][12] This segregation is critical because halogenated wastes require specific high-temperature incineration with scrubbers to neutralize acidic gases like HBr and HF formed during combustion.[1] Mixing waste streams complicates and increases the cost of disposal.[13]

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal A Identify Waste Type (Solid, Liquid, PPE) B Select Correct Waste Container (Halogenated Waste Only) A->B Segregation is Key C Affix Hazardous Waste Label B->C D Transfer Waste into Labeled Container in Fume Hood C->D E Securely Seal Container (Vapor-Tight Lid) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange Pickup by EHS or Licensed Disposal Vendor F->G H Complete 'Cradle-to-Grave' Documentation G->H

Caption: Workflow for the safe disposal of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

Step 1: Preparation and Segregation

  • Identify Waste Streams: Determine the type of waste to be disposed of:

    • Unused or Surplus Chemical: The pure solid or liquid compound.

    • Contaminated Labware: Pipette tips, chromatography columns, etc.

    • Contaminated PPE: Gloves, bench paper, etc.

    • Dilute Solutions: Solutions containing the compound from experimental workups.

  • Select Appropriate Waste Containers:

    • For Solids and Contaminated PPE: Use a designated, sealable plastic bag or a solid waste container clearly labeled for "Halogenated Solid Waste".[14]

    • For Liquids/Solutions: Use a compatible, shatter-resistant container (e.g., polyethylene or glass) with a vapor-tight screw cap, clearly labeled for "Halogenated Liquid Waste".[12]

  • Label the Container: Before adding any waste, affix a completed hazardous waste tag to the container.[12][15] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-[(Trifluoromethyl)sulfonyl]phenacyl bromide".

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (Corrosive, Toxic).

Step 2: Waste Collection and Handling

  • Transfer Waste: In a chemical fume hood, carefully transfer the waste into its designated, labeled container.

  • Seal the Container: Securely close the container lid immediately after adding waste to prevent the escape of vapors. The container must remain closed unless waste is actively being added.[12]

Step 3: Temporary Storage and Final Disposal

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[16] Waste must be disposed of through a licensed hazardous or special waste collection service in accordance with all local and federal regulations.[2][3][17] Do not attempt to treat or neutralize this chemical in the lab for disposal.

Decontamination and Spill Management

Decontamination of Glassware:

  • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to dissolve any residue.

  • Collect this first rinse as "Halogenated Liquid Waste."

  • Subsequent rinses can follow standard laboratory glassware cleaning procedures.

Small Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and ensure the spill is contained within the fume hood.

  • Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.

  • Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated "Halogenated Solid Waste" container.

  • Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous solid waste.

  • For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.[12]

Regulatory Framework: Adherence to National Standards

All disposal procedures must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .

  • EPA: The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[18] This includes regulations on generation, transportation, treatment, storage, and disposal.[19] 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide waste falls under the category of regulated hazardous waste.

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals to protect workers.[11][20][21] This guide is designed to be a component of such a plan.

By following this structured protocol, researchers can ensure the safe and compliant disposal of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, protecting themselves, their colleagues, and the environment.

References

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[(Trifluoromethyl)sulfonyl]phenacyl Bromide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. The following protocols are desi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. The following protocols are designed to ensure the safe handling, use, and disposal of this reactive chemical, grounded in established safety principles and technical expertise.

Understanding the Hazard: A Proactive Approach to Safety

3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a trifunctional electrophile, presenting a unique combination of hazards that demand rigorous safety protocols. As an α-haloketone, it is highly reactive towards nucleophiles, a characteristic that makes it a valuable synthetic intermediate but also a significant operational hazard.[1][2][3] The molecule's structure incorporates a corrosive sulfonyl group and a lachrymatory phenacyl bromide moiety, necessitating a multi-faceted approach to personal protection.[4][5][6]

The primary hazards associated with this compound are:

  • Severe Corrosivity: The trifluoromethylsulfonyl group, a strong electron-withdrawing group, enhances the acidity of any residual sulfonic acid and contributes to the overall corrosive nature of the compound. Direct contact can cause severe skin burns and eye damage.[7][8][9][10]

  • Lachrymatory Effects: Like other phenacyl bromides, this compound is a potent lachrymator, causing immediate and intense tearing, pain, and irritation to the eyes and respiratory tract upon exposure to its dust or vapors.[4][5][11][12][13]

  • High Reactivity: The α-bromo ketone functionality is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles.[1][14][15] This reactivity must be considered not only in the experimental design but also in the selection of appropriate handling and storage procedures to prevent unintended reactions.

A thorough understanding of these hazards is the first and most critical step in ensuring laboratory safety.[16]

Pre-Operational Checklist: Setting the Stage for Safety

Before handling 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, a comprehensive pre-operational check is mandatory. This checklist ensures that all necessary safety measures are in place, minimizing the risk of exposure and enabling a swift and effective response in case of an emergency.

Category Check Point Verification
Engineering Controls Chemical fume hood functionalityVerify that the fume hood is certified and has a face velocity between 80-120 fpm.[17][18]
Emergency eyewash and showerConfirm that the eyewash station and safety shower are unobstructed and have been tested within the last month.[19]
Personal Protective Equipment (PPE) Availability of all required PPEEnsure all necessary PPE is available in the correct sizes and in good condition.[20]
Proper fit of respiratorIf respiratory protection is required, confirm that the user has been fit-tested for the specific model.[21]
Emergency Preparedness Spill kit accessibilityLocate the spill kit and verify it contains appropriate neutralizers and absorbent materials.[22]
Emergency contact informationEnsure emergency contact numbers are clearly posted near the work area.
Procedural Review Review of the Safety Data Sheet (SDS)Read and understand the SDS for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.[10]
Familiarity with the experimental protocolReview the entire experimental procedure before starting any work.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are paramount when handling 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide. A multi-layered approach is necessary to protect against the compound's corrosive and lachrymatory properties.[7][8][9]

Primary Protective Ensemble

This is the minimum required PPE for any operation involving this compound.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[9][17][19]
Hands Nitrile or neoprene gloves (double-gloved)Double-gloving provides an extra barrier against this corrosive material. Nitrile and neoprene offer good chemical resistance. Always inspect gloves for any signs of degradation before use.[7][23]
Body Chemical-resistant lab coat or apronA lab coat made of a chemical-resistant material such as polyester or a blend should be worn fully buttoned. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.[7][8]
Feet Closed-toe shoesShoes should be made of a non-porous material to prevent skin contact in the event of a spill.[7]
Respiratory Protection

Due to its lachrymatory nature, respiratory protection is often necessary, especially when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization.[5]

  • For handling small quantities in a well-ventilated fume hood: A properly functioning fume hood should be sufficient to control vapors and dust.[17]

  • For handling larger quantities or in case of a spill: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended to protect the eyes, face, and respiratory system.[7][21]

Donning and Doffing PPE Workflow

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Don5 5. Inner Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: Workflow for donning and doffing PPE.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide.

  • Preparation:

    • Ensure all necessary reagents and equipment are within the chemical fume hood before introducing the compound.

    • Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a certified chemical fume hood.[18]

    • Use a disposable weighing boat or glassine paper to weigh the solid.

    • When transferring the solid, use a spatula and avoid generating dust.[24]

    • If dissolving the solid, add the solvent to the solid slowly to minimize splashing.

  • Reaction Setup:

    • Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood.

    • Ensure the reaction setup is secure and that any potential for pressure buildup is addressed with a proper venting system.

  • Post-Reaction Workup:

    • Quench the reaction carefully, as some quenching agents may react exothermically.

    • Perform all extractions and purifications within the fume hood.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with the compound. A rinse with a suitable organic solvent, followed by a wash with soap and water, is generally effective.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then with a cleaning solution.

Spill and Emergency Response

In the event of a spill, a calm and methodical response is critical to ensure the safety of all laboratory personnel.[25]

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small Small Spill (<100g in fume hood) Assess->Small Small Large Large Spill (>100g or outside hood) Assess->Large Large Alert Alert Colleagues and Supervisor Small->Alert Evacuate Evacuate the Area Large->Evacuate Cleanup Contain and Clean Up (trained personnel only) Alert->Cleanup Call Call Emergency Response Evacuate->Call

Caption: Decision tree for spill response.

Small Spill Cleanup Procedure (inside a fume hood)
  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[21]

  • Contain the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[24]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[26]

Large Spill or Spill Outside a Fume Hood
  • IMMEDIATELY EVACUATE the laboratory.[27]

  • Activate the nearest fire alarm to alert others.

  • Call your institution's emergency response team from a safe location.

  • Provide them with the name of the chemical, the approximate amount spilled, and the location.

  • Do not attempt to clean up a large spill unless you are a trained emergency responder.[27]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[21][28]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.[21][28]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[23]

Waste Disposal: A Responsible Conclusion

Proper disposal of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[26][29][30][31][32]

Waste Type Container Labeling Disposal Procedure
Solid Waste Labeled, sealed, and compatible solid waste container"Hazardous Waste: 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide"Collect all solid waste, including contaminated weighing paper and gloves, in a designated container.
Liquid Waste Labeled, sealed, and compatible solvent waste container (e.g., glass or polyethylene)"Hazardous Waste: Halogenated Organic Solvents" and list all components.[26]Collect all liquid waste containing the compound in a designated halogenated waste container. Do not mix with non-halogenated waste.[29][31]
Contaminated PPE Labeled, sealed plastic bag or container for solid hazardous waste"Hazardous Waste: Contaminated PPE"All disposable PPE that has come into contact with the compound must be disposed of as hazardous waste.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.[32]

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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